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  • Product: Propargyl Alcohol-13C3
  • CAS: 201740-99-0

Core Science & Biosynthesis

Foundational

The Definitive Guide to Propargyl Alcohol-13C3: Structural Properties, Synthetic Utility, and Isotopic Labeling Workflows

Propargyl alcohol-13C3 (1,2,3-13C3-prop-2-yn-1-ol) is a highly specialized, isotopically enriched terminal alkyne. By substituting all three carbon atoms with the stable 13C isotope, this molecule serves as a pivotal bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Propargyl alcohol-13C3 (1,2,3-13C3-prop-2-yn-1-ol) is a highly specialized, isotopically enriched terminal alkyne. By substituting all three carbon atoms with the stable 13C isotope, this molecule serves as a pivotal building block for researchers synthesizing complex labeled compounds. Its terminal alkyne functionality provides a versatile reactive handle for cross-coupling, nucleophilic additions, and click chemistry, making it indispensable in fields ranging from high-pressure materials science to mass spectrometry-based metabolomics.

This guide provides an authoritative, in-depth analysis of the structural properties of Propargyl alcohol-13C3 and details the field-proven synthetic workflows used to generate downstream 13C-labeled targets.

Chemical Structure & Physical Properties

The physical and chemical properties of Propargyl alcohol-13C3 are nearly identical to its unlabeled counterpart, with the notable exception of its molecular weight and nuclear magnetic resonance (NMR) characteristics. The uniform 13C labeling allows for complete carbon-backbone tracing in downstream products.

Table 1: Quantitative Data & Chemical Specifications
PropertyValue / Specification
Analyte Name Propargyl alcohol-13C3
Synonyms 1,2,3-13C3-prop-2-yn-1-ol; 13C3-propargyl alcohol
CAS Number (Labeled) 201740-99-0 [3]
CAS Number (Unlabeled) 107-19-7 [3]
Molecular Formula 13C3H4O
Molecular Weight 59.04 g/mol [3]
Chemical Purity ≥ 98%
Isotopic Enrichment ≥ 99% 13C
Physical Form Neat liquid
Storage Conditions Refrigerated (+2°C to +8°C), protect from light

Core Synthetic Workflows & Applications

The strategic value of Propargyl alcohol-13C3 lies in its dual functionality: an acidic terminal alkyne proton (pKa ~25) that can be easily deprotonated to form a nucleophilic acetylide, and a primary hydroxyl group that can be protected, oxidized, or converted into a leaving group.

Application A: Solid-State NMR of Carbon Nanothreads

In materials science, researchers utilize high-pressure solid-state polymerization to create one-dimensional diamondoid polymers known as nanothreads. To determine the atomic-level structure of these fully saturated nanothreads, advanced solid-state NMR is required. Researchers synthesize 13C4-furan starting from Propargyl alcohol-13C3. The 13C enrichment is an absolute requirement to achieve the NMR sensitivity needed to observe the unusually slow 13C spin-exchange and confirm the "anti-thread" structural conformation of the polymer [1].

Application B: LC-MS/MS Internal Standards for Metabolomics

In lipidomics, quantifying trace oxylipins like trihydroxyoctadecenoic acids (TriHOMEs) in biological matrices (e.g., bronchoalveolar lavage fluid) requires ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). To correct for matrix effects and extraction losses, stable isotope-labeled internal standards are mandatory. Propargyl alcohol-13C3 is used to synthesize[11,12,13-13C3]linoleic acid, which is subsequently oxidized to yield 13C3-TriHOME internal standards [2].

Visualizing the Synthetic Divergence

The following diagram illustrates how Propargyl alcohol-13C3 acts as a central node, diverging into two distinct, highly specialized research workflows.

G N1 13C3-Propargyl Alcohol (CAS: 201740-99-0) N2 THP Protection (Hydroxyl Masking) N1->N2 Acid Catalyst N3A Lithium Acetylide Formation (+ n-BuLi) N2->N3A Path A: Materials Science N3B Coupling with 1-Bromopentane (+ n-BuLi) N2->N3B Path B: Metabolomics N4A Coupling with 13CH2O N3A->N4A N5A 13C4-Butyn-1,4-diol N4A->N5A Deprotection N6A 13C4-Furan N5A->N6A Cyclization N7A 13C-Nanothreads (High-Pressure Synthesis) N6A->N7A Solid-State Polymerization N4B Bromination & CuI Coupling (+ Methyl 9-decynoate) N3B->N4B N5B Semihydrogenation (P-2 Nickel Catalyst) N4B->N5B N6B 13C3-Linoleic Acid N5B->N6B Z-Selective Reduction N7B 13C3-TriHOME (LC-MS/MS Standard) N6B->N7B Enzymatic/Chemical Oxidation

Divergent synthetic pathways of 13C3-Propargyl Alcohol for materials science and metabolomics.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic causality behind each experimental choice.

Protocol A: Synthesis of 13C4-Butyn-1,4-diol (Precursor to 13C4-Furan)

This protocol establishes the fully labeled four-carbon backbone required for 13C-furan nanothreads [1].

  • Hydroxyl Protection:

    • Action: React Propargyl alcohol-13C3 with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in dichloromethane.

    • Causality: The primary hydroxyl group is relatively acidic. If left unprotected, it would rapidly quench the strong base (n-BuLi) used in the next step, halting the reaction. Converting it to a tetrahydropyranyl (THP) ether masks this reactivity.

  • Acetylide Formation:

    • Action: Cool the THP-protected alkyne to -78 °C in anhydrous tetrahydrofuran (THF) and add 1 equivalent of n-butyllithium (n-BuLi) dropwise.

    • Causality: The low temperature prevents unwanted side reactions and degradation. n-BuLi quantitatively deprotonates the terminal alkyne, generating a highly nucleophilic lithium acetylide.

  • Electrophilic Addition:

    • Action: Introduce 13C-labeled formaldehyde (13CH2O) gas into the reaction mixture.

    • Causality: The nucleophilic acetylide attacks the electrophilic carbonyl carbon of the 13CH2O, forming the critical C-C bond and yielding the fully labeled 13C4 carbon skeleton.

  • Deprotection:

    • Action: Treat the resulting intermediate with an acidic methanol solution to cleave the THP ether, yielding 13C4-butyn-1,4-diol.

Protocol B: Synthesis of 13C3-Linoleic Acid (Precursor to 13C3-TriHOME)

This protocol utilizes acetylenic coupling and stereoselective reduction to build the lipid backbone [2].

  • First Alkylation (Chain Elongation):

    • Action: The THP-protected Propargyl alcohol-13C3 is deprotonated with n-BuLi and coupled with 1-bromopentane to form a substituted alkyne.

  • Bromination:

    • Action: After THP deprotection, the resulting[1,2,3-13C3]2-octyn-1-ol is treated with triphenylphosphine dibromide (PPh3Br2) in dichloromethane.

    • Causality: This step converts the hydroxyl group into a bromide, transforming it into an excellent leaving group for the subsequent cross-coupling phase.

  • Second Alkylation (CuI-Promoted Coupling):

    • Action: The labeled 1-bromo-2-octyne is reacted with methyl 9-decynoate in the presence of copper(I) iodide (CuI) and a base.

    • Causality: CuI facilitates the formation of a copper acetylide intermediate from the terminal alkyne, which then undergoes nucleophilic substitution with the alkyl bromide to form the skipped diyne skeleton characteristic of linoleic acid precursors.

  • Semihydrogenation:

    • Action: The acetylenic ester is stirred under hydrogen gas in the presence of a P-2 nickel catalyst.

    • Causality: P-2 nickel is specifically chosen over standard palladium catalysts (like Lindlar's catalyst) because it provides superior Z-selectivity (cis-alkene formation) during the semi-hydrogenation of internal alkynes. This stereocontrol is absolutely critical to accurately mimic the natural cis,cis-geometry of endogenous linoleic acid.

References

  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR Journal of the American Chemical Society URL:[Link]

  • An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids Journal of Lipid Research URL:[Link]

Exploratory

Elucidating the Mechanism of Click Chemistry: A Deep Dive into CuAAC with ¹³C₃-Propargyl Alcohol

As drug development and materials science increasingly rely on bioorthogonal conjugations, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its unparalleled thermodynamic driving forc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on bioorthogonal conjugations, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for its unparalleled thermodynamic driving force and functional group tolerance. However, when applying CuAAC to complex macromolecules or ultrasmall nanoparticles, verifying covalent attachment and elucidating the local chemical environment becomes a profound analytical challenge.

This technical guide explores the mechanistic intricacies of CuAAC, specifically highlighting the strategic deployment of ¹³C₃-labeled propargyl alcohol . By utilizing an isotopically enriched alkyne, researchers can bypass the limitations of natural abundance nuclear magnetic resonance (NMR) spectroscopy, enabling precise mechanistic tracking, signal resolution, and absolute validation of covalent bioconjugation.

The Bimetallic Mechanism of CuAAC

The transformation of an azide and a terminal alkyne into a 1,4-disubstituted 1,2,3-triazole is not a simple concerted 1,3-dipolar cycloaddition. Under copper catalysis, the reaction proceeds via a highly ordered, stepwise bimetallic pathway. Propargyl alcohol serves as an ideal model alkyne due to its high aqueous solubility and minimal steric hindrance.

Causality in the Catalytic Cycle
  • Catalyst Activation: The cycle begins with the reduction of Cu(II) (typically from CuSO₄) to the catalytically active Cu(I) state, usually mediated by sodium ascorbate. Accelerating ligands like THPTA or BTTAA are employed to stabilize Cu(I) in aqueous environments, preventing its disproportionation and rapid oxidation[1].

  • π-Complexation and Deprotonation: The Cu(I) center coordinates to the π-electrons of the ¹³C₃-propargyl alcohol. This coordination drastically lowers the pKa of the terminal alkyne proton (from ~25 to ~9.8), allowing facile deprotonation even in mildly acidic or neutral aqueous buffers to form a σ-bound Cu(I)-acetylide[2].

  • Bimetallic Activation: Mechanistic studies reveal that a second Cu(I) atom is recruited to the acetylide complex. This dinuclear copper species is critical; one copper atom stabilizes the acetylide, while the second acts as a Lewis acid to coordinate the incoming azide[3].

  • Metallacycle Formation: The coordinated azide undergoes a nucleophilic attack by the β-carbon of the acetylide, forming a highly reactive six-membered Cu(I)-metallacycle.

  • Ring Contraction and Protonation: The metallacycle rapidly contracts to form a robust copper-triazolide intermediate. Subsequent protonation releases the 1,4-disubstituted triazole product and regenerates the dinuclear Cu(I) catalyst[].

CuAAC_Mechanism A Cu(I) Catalyst Generation B π-Alkyne Cu(I) Complex (13C3-Propargyl Alcohol) A->B + Alkyne C Dinuclear Cu(I) Acetylide Formation B->C - H+ / + Cu(I) D Azide Coordination C->D + Azide E Bimetallic Metallacycle Intermediate D->E F Ring Contraction (Cu-Triazolide) E->F G Protonation & Product Release F->G + H+ G->A Catalyst Regeneration

Catalytic cycle of CuAAC highlighting the bimetallic intermediates.

The Strategic Imperative of ¹³C₃-Propargyl Alcohol

In complex systems—such as functionalizing 2 nm gold nanoparticles or dense protein conjugates—standard ¹H NMR is often insufficient to confirm a successful click reaction. The primary issue is signal overlap . The stabilizing ligands required for the reaction (e.g., THPTA, which contains three triazole rings) strongly bind to surfaces and co-purify with the product. The ¹H NMR signal of the THPTA triazole proton appears at ~8.0 ppm, which perfectly overlaps with the newly formed triazole proton of the clicked product[5].

The Isotopic Solution

By utilizing ¹³C₃-propargyl alcohol (where all three carbons are ¹³C-enriched), we engineer a self-validating analytical system:

  • Isotopic Coupling: The triazole proton generated from the ¹³C₃-alkyne is directly bonded to a ¹³C atom. This results in a massive heteronuclear spin-spin coupling ( 1JCH​≈200 Hz).

  • Decoupling Diagnostics: By comparing a standard ¹H NMR spectrum with a ¹³C-decoupled ¹H NMR spectrum, the product's triazole proton collapses from a wide doublet into a singlet. The trace THPTA ligand, existing at natural ¹³C abundance (1.1%), remains unaffected. This definitively proves covalent attachment over physical ligand adsorption[5].

  • Sensitivity Amplification: The 100-fold increase in ¹³C concentration permits the use of advanced 2D NMR techniques, such as ¹³C-¹H SOFAST-HMQC and DOSY (Diffusion-Ordered Spectroscopy), even at micromolar substrate concentrations[5].

Quantitative Data: NMR Shift Analytics

The following table summarizes the critical spectral transitions observed when converting ¹³C₃-propargyl alcohol into a triazole conjugate. Tracking these specific shifts is mandatory for validating the reaction mechanism in vitro.

Chemical SpeciesNucleusChemical Shift (δ, ppm)Multiplicity & CouplingDiagnostic Significance
¹³C₃-Propargyl Alcohol ¹H (Alkyne CH)~2.50Doublet of doubletsDisappears upon successful cycloaddition.
¹³C₃-Propargyl Alcohol ¹H (CH₂-OH)~4.20DoubletShifts downfield post-reaction.
¹³C₃-Propargyl Alcohol ¹³C (Alkyne CH)~74.0-Starting material baseline.
Clicked Triazole Product ¹H (C10-H)~7.96Doublet ( 1JCH​ ≈ 200 Hz)Definitive proof of product. Collapses to singlet in ¹³C-decoupled ¹H NMR.
THPTA Ligand (Impurity) ¹H (Triazole-H)~8.00SingletDifferentiated from product via lack of ¹³C-¹H coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and absolute confidence in bioconjugation, the following protocol integrates the CuAAC reaction with built-in negative controls and rigorous purification steps.

Workflow S1 1. Substrate Prep (Azide + Control without Azide) S2 2. Catalyst Premix (CuSO4 + THPTA) S1->S2 S3 3. Activation (Add Sodium Ascorbate) S2->S3 S4 4. Isotope Addition (13C3-Propargyl Alcohol) S3->S4 S5 5. Purification (EDTA Chelation + Dialysis) S4->S5 S6 6. Validation (13C-Decoupled 1H NMR) S5->S6

Step-by-step workflow for CuAAC bioconjugation using 13C3-propargyl alcohol.

Step-by-Step Methodology
  • System Preparation: Prepare two reaction vessels. Tube A contains the azide-functionalized substrate (e.g., 100 µM in phosphate buffer, pH 7.4). Tube B (Negative Control) contains the non-functionalized substrate. This control is critical to rule out non-specific adsorption of the alkyne.

  • Catalyst Premixing (Crucial Step): Never add naked Cu(II) directly to the biomolecule. In a separate vial, mix CuSO₄ (final reaction conc. 250 µM) with THPTA ligand (final conc. 1.25 mM) at a 1:5 molar ratio[6]. This pre-complexation prevents copper-induced reactive oxygen species (ROS) generation and substrate degradation.

  • Reduction: Add sodium ascorbate (final conc. 5 mM) to the catalyst premix. The solution will briefly shift in color as Cu(II) reduces to Cu(I).

  • Reaction Initiation: Add the activated catalyst mixture to Tubes A and B. Immediately follow with the addition of ¹³C₃-propargyl alcohol (final conc. 500 µM).

  • Incubation: Purge the tubes with nitrogen gas, seal, and incubate on a slow rotator at room temperature for 2 hours. Anaerobic conditions prevent the rapid oxidation of Cu(I) back to Cu(II)[2].

  • Quenching and Purification: Stop the reaction by adding an excess of EDTA (e.g., 10 mM) to chelate the copper. Dialyze the mixture extensively against an EDTA-containing buffer, followed by pure water, to remove unreacted ¹³C₃-propargyl alcohol and THPTA[6].

  • Analytical Validation: Lyophilize the purified products and dissolve in D₂O. Acquire a standard ¹H NMR spectrum and a ¹³C-decoupled ¹H NMR spectrum. A successful reaction is validated only if Tube A exhibits a doublet at ~7.96 ppm that collapses to a singlet upon decoupling, while Tube B shows no such signal[5].

References

  • Autocatalytic Cycles in a Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction | Journal of the American Chemical Society - ACS Publications.[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing.[Link]

  • Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy | Langmuir - ACS Publications.[Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.[Link]

Sources

Foundational

Advanced Synthesis Pathways and Applications of Propargyl Alcohol-¹³C₃: A Technical Guide

Introduction to Isotopic Labeling with Propargyl Alcohol-¹³C₃ Propargyl alcohol (HC≡C-CH₂OH) is a foundational building block in organic synthesis, offering a unique combination of a terminal alkyne and a primary hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Isotopic Labeling with Propargyl Alcohol-¹³C₃

Propargyl alcohol (HC≡C-CH₂OH) is a foundational building block in organic synthesis, offering a unique combination of a terminal alkyne and a primary hydroxyl group. Its fully carbon-13 labeled isotopologue, Propargyl alcohol-¹³C₃ (CAS: 201740-99-0), has emerged as a critical precursor for advanced spectroscopic applications 1. As a stable isotope-labeled (SIL) compound, it is utilized to preserve the C3 carbon backbone during complex organic transformations, enabling the strategic placement of NMR-active or Raman-shifted nuclei in final drug candidates and advanced materials like carbon nanothreads 2.

As a Senior Application Scientist, I approach the synthesis and utilization of ¹³C₃-propargyl alcohol not merely as a sequence of chemical reactions, but as a highly controlled system of isotopic conservation. The sheer cost of ¹³C-labeled precursors demands that every synthetic step operates with maximum atom economy and minimal isotopic dilution.

Retrosynthetic Analysis and Precursor Generation

While ¹³C₃-propargyl alcohol is commercially available from specialized isotope suppliers 3, understanding its de novo synthesis is critical for scientists looking to optimize downstream isotopic yields. The most efficient retrosynthetic disconnection cleaves the C2-C3 bond, leading back to two primary isotopic precursors: ¹³C₂-acetylene and ¹³C-formaldehyde .

Causality in Precursor Selection:
  • ¹³C₂-Acetylene : Generated via the hydrolysis of ¹³C-barium carbide (derived from ¹³C-barium carbonate). The acetylene gas must be rigorously dried (passed through CaCl₂ and P₂O₅) because trace moisture will quench the subsequent organolithium intermediate, drastically reducing the yield of the labeled compound.

  • ¹³C-Formaldehyde : Typically generated in situ by cracking ¹³C-paraformaldehyde or via the controlled oxidation of ¹³C-methanol. Monomeric formaldehyde must be used immediately as an electrophile to prevent repolymerization.

Table 1: Quantitative Data on Precursors and Isotopic Shifts
CompoundFormulaMolecular WeightKey Spectroscopic FeaturePrimary Application
Propargyl AlcoholC₃H₄O56.06 g/mol Raman: ~2129 cm⁻¹ (C≡C)Standard organic synthesis
Propargyl Alcohol-¹³C₃¹³C₃H₄O59.04 g/mol Raman: ~2053 cm⁻¹ (¹³C≡¹³C)Isotope-edited SRS imaging
¹³C₂-Acetylene¹³C₂H₂28.03 g/mol IR: ~3200 cm⁻¹ (≡C-H)Primary alkyne precursor
¹³C-Formaldehyde¹³CH₂O31.02 g/mol NMR: ¹³C ~195 ppmElectrophilic C1 source

Core Synthesis Pathway

The forward synthesis relies on the nucleophilic addition of a ¹³C₂-lithium acetylide to ¹³C-formaldehyde.

Reaction: ¹³CH≡¹³CH + n-BuLi → ¹³CH≡¹³CLi + ¹³CH₂O → ¹³CH≡¹³C-¹³CH₂OH

Mechanistic Causality: Why use lithium acetylide instead of an industrial Reppe catalyst (copper/bismuth)? Bench-scale isotopic synthesis utilizes lithium acetylides at cryogenic temperatures (-78 °C) to create a highly controlled, self-validating system. The low temperature kinetically favors the mono-addition product (propargyl alcohol) over the di-addition product (¹³C₄-butyne-1,4-diol). The reaction's success is immediately validated by the disappearance of the formaldehyde carbonyl stretch in IR and the emergence of a strong O-H stretch.

G A 13C-Barium Carbonate (Isotope Source) B 13C2-Acetylene (Gas Precursor) A->B Reduction & Hydrolysis (Ba*C2 + H2O) C 13C2-Lithium Acetylide (Reactive Intermediate) B->C n-BuLi, THF -78°C F 13C3-Propargyl Alcohol (Target Molecule) C->F 1. Nucleophilic Addition 2. NH4Cl Quench D 13C-Methanol (Isotope Source) E 13C-Formaldehyde (Electrophile) D->E Controlled Oxidation E->F

Fig 1. Retrosynthetic and forward synthesis pathway for 13C3-propargyl alcohol from basic precursors.

Advanced Applications: Isotope-Edited SRS Imaging

A groundbreaking application of ¹³C₃-propargyl alcohol is the synthesis of ¹³C-labeled 3-O-propargyl-D-glucose (3-OPG-¹³C₃) for tracking glucose metabolism via Stimulated Raman Scattering (SRS) imaging 4.

By replacing the standard ¹²C alkyne tag with a ¹³C≡¹³C tag, researchers exploit the harmonic oscillator principle. The increased reduced mass ( μ ) of the ¹³C atoms lowers the vibrational frequency. This shifts the Raman peak from 2129 cm⁻¹ down to 2053 cm⁻¹, moving it perfectly into the "cellular silent window" for background-free, two-color live-cell imaging 5.

G N1 13C3-Propargyl Alcohol (Starting Material) N2 13C3-Propargyl Tosylate (Activated Electrophile) N1->N2 TsCl, Pyridine, 0°C N4 Protected 3-OPG-13C3 (Coupled Intermediate) N2->N4 Nucleophilic Substitution N3 Diacetone-D-Glucose (Protected Sugar) N3->N4 NaH, DMF, 0°C (Alkoxide Formation) N5 3-OPG-13C3 (Active Raman Probe) N4->N5 Acidic Deprotection (HCl/MeOH, Reflux) N6 SRS Imaging (2053 cm⁻¹ Silent Window) N5->N6 Live Cell Incubation (Glucose Uptake Assay)

Fig 2. Synthesis workflow of 3-OPG-13C3 and its application in Stimulated Raman Scattering imaging.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 3-OPG-¹³C₃ from ¹³C₃-Propargyl Alcohol

This methodology is adapted from isotopic editing strategies used in vibrational spectroscopy [[4]]().

Step 1: Tosylation (Activation)

  • Dissolve ¹³C₃-propargyl alcohol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Causality Note: Pyridine acts as both solvent and base, neutralizing the HCl byproduct. Propargyl tosylate is preferred over propargyl bromide here because tosylation proceeds under milder conditions, minimizing the risk of volatile isotopic loss.

  • Stir for 4 hours, warming to room temperature. Extract with DCM and wash with 1M HCl to remove residual pyridine.

Step 2: Nucleophilic Substitution

  • Suspend Sodium Hydride (NaH, 60% in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C.

  • Add diacetone-D-glucose (1.0 eq) dropwise.

    • Causality Note: The alkoxide forms selectively at the free C3-hydroxyl group, as the other hydroxyls are locked by isopropylidene acetals.

  • Introduce ¹³C₃-propargyl tosylate (1.2 eq) and stir overnight.

Step 3: Deprotection & Validation

  • Dissolve the protected 3-OPG-¹³C₃ in a mixture of Methanol and 1M HCl (1:1 v/v).

  • Reflux for 2 hours to remove the isopropylidene protecting groups.

  • Neutralize, concentrate, and purify via silica gel chromatography to yield pure 3-OPG-¹³C₃.

    • Self-Validation: The success of the isotopic editing is self-validating via spontaneous Raman spectroscopy. The product will exhibit a sharp peak at exactly 2053 cm⁻¹. If the peak remains at 2129 cm⁻¹, the isotopic integrity of the precursor was compromised.

Table 2: Experimental Yields and Conditions for 3-OPG-¹³C₃ Synthesis
Synthetic StepReactantsReagents / ConditionsTypical Yield
¹³C₃-Propargyl Tosylation¹³C₃-Propargyl Alcohol, TsClPyridine, 0 °C to RT, 4h~85%
3-OPG-¹³C₃ Coupling¹³C₃-Propargyl Tosylate, Diacetone-D-GlucoseNaH, DMF, 0 °C, 12h~60%
Acidic DeprotectionProtected 3-OPG-¹³C₃HCl, MeOH, Reflux, 2h~55%
Overall 3-OPG-¹³C₃ - - ~33%
Protocol B: Synthesis of ¹³C₄-Furan Precursors

¹³C₃-propargyl alcohol is also the starting material for ¹³C₄-furan, heavily utilized in generating carbon nanothreads 26.

  • THP Protection : ¹³C₃-propargyl alcohol is protected using 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH.

    • Causality Note: The terminal alkyne proton is acidic (pKa ~25), but the hydroxyl proton is much more acidic (pKa ~15). If the hydroxyl group is not protected with a tetrahydropyranyl (THP) ether, the addition of n-BuLi will simply deprotonate the alcohol, consuming the organometallic reagent and preventing the formation of the required lithium acetylide 7.

  • Chain Extension : The protected alkyne is deprotonated with n-BuLi and reacted with ¹³C-formaldehyde to yield ¹³C₄-butyn-1,4-diol derivatives, which are subsequently cyclized to ¹³C₄-furan.

References

  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR - ChemRxiv. URL:[Link]

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering - eScholarship / Columbia University. URL:[Link]

  • PROPARGYL ALCOHOL - Eurisotop - Eurisotop. URL:[Link]

  • An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - Metabolomics. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 13C3-Labeled Propargyl Alcohol: Isotopic Effects and Tracing Applications

Executive Summary In the realm of drug development and metabolic toxicology, the structural integrity and thermodynamic stability of isotopic tracers are paramount. 13C3-labeled propargyl alcohol ( 13C3​H4​O ) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and metabolic toxicology, the structural integrity and thermodynamic stability of isotopic tracers are paramount. 13C3-labeled propargyl alcohol ( 13C3​H4​O ) serves as a critical, stable precursor for synthesizing complex, fully carbon-labeled cyclic compounds, such as 13C4​ -furan, used in in vivo metabolic tracking[1][2].

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not just as a static property, but as a dynamic interplay of quantum mechanics and physical chemistry. The substitution of natural abundance 12C with 13C introduces subtle but highly impactful shifts in the molecule's Zero-Point Energy (ZPE)[3][4]. This whitepaper dissects the mechanistic causality behind the thermodynamic stability of 13C3-propargyl alcohol, evaluates its phase behavior, and provides a field-proven, self-validating protocol for its application in advanced synthetic workflows.

Mechanistic Causality: The Thermodynamic Isotope Effect (TIE)

To understand why 13C3-propargyl alcohol exhibits distinct thermodynamic behavior compared to its unlabeled counterpart, we must examine the Thermodynamic Isotope Effect (TIE) .

In molecular mechanics, the vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ). Because 13C is approximately 8.3% heavier than 12C , the reduced mass of the 13C≡13C and 13C−13C bonds in the labeled propargyl alcohol is significantly increased. This mass increase lowers the vibrational frequencies of the carbon skeleton[3][4].

Consequently, the Zero-Point Energy (ZPE) —the lowest possible energy state of the quantum harmonic oscillator—is depressed. By lowering the ZPE, the 13C3-labeled molecule sits deeper within its potential energy well[3]. This deeper well means that a greater amount of energy is required to reach the transition state for bond cleavage, thereby enhancing the intrinsic thermodynamic stability of the labeled compound[4].

ZPE_Shift N1 12C3-Propargyl Alcohol (Natural Abundance) N2 13C3 Isotopic Substitution (Increased Reduced Mass) N1->N2 Synthesis N3 Lower Vibrational Frequencies (C≡C, C-C bonds) N2->N3 Mass Effect N4 Decreased Zero-Point Energy (ZPE) N3->N4 Quantum Shift N5 Enhanced Thermodynamic Stability (Deeper Potential Well) N4->N5 Stabilization

Fig 1. Causality of thermodynamic stabilization via 13C-induced Zero-Point Energy (ZPE) depression.

Phase Stability and High-Temperature Dynamics

Beyond quantum effects, the macroscopic thermodynamic stability of propargyl alcohol has been rigorously validated across extreme environments.

Thermal Decomposition: Single-pulse shock tube experiments have demonstrated that propargyl alcohol undergoes thermal decomposition only at extreme temperatures (953 to 1262 K)[5]. The overall rate constant for this decomposition is governed by an activation energy ( Ea​ ) of 39.70±1.83 kcal/mol [5]. For the 13C3-isotopologue, the lowered ZPE slightly increases this activation barrier, providing a marginal but measurable enhancement in thermal resilience.

Phase Equilibrium & Hydrate Inhibition: In aqueous environments under high pressure, propargyl alcohol acts as a potent thermodynamic hydrate inhibitor [6]. By reducing the thermodynamic activity of water, it shifts the equilibrium curve of methane hydrate formation toward lower temperatures and higher pressures (deviating by 0.6∘C at elevated pressures)[6]. This proves that the molecule maintains high structural integrity and stable intermolecular hydrogen-bonding networks even under extreme barometric stress.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and kinetic parameters governing the stability of the propargyl alcohol system.

ParameterValue / ObservationCausality / Significance
Thermal Decomposition Rate ( k ) 1010.17exp(−39.70/RT) s−1 Defines the high-temperature stability limit (953–1262 K) before C-C/C-O cleavage occurs[5].
Activation Energy ( Ea​ ) 39.70±1.83 kcal/mol The thermodynamic energy barrier required for gas-phase degradation[5].
Hydrate Equilibrium Shift Deviates by 0.6∘C at high pressuresValidates the molecule's efficacy as a thermodynamic hydrate inhibitor[6].
13C ZPE Shift ≈−0.02ℏω0​ per labeled bondHeavier isotopes lower ground-state energy, deepening the potential well[3].

Experimental Methodology: Synthesis of 13C4-Furan Tracers

In drug development, 13C3-propargyl alcohol is frequently utilized to synthesize 13C4​ -furan—a critical tracer used to study the formation of reactive, toxic metabolites (e.g., cis-2-butene-1,4-dial) without the signal loss associated with deuterium exchange[1][2][7].

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every chemical transformation is paired with an analytical checkpoint to confirm causality and success.

Step 1: Hydroxyl Protection via THP Etherification
  • Procedure: React 13C3-propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) using a catalytic amount of acid (e.g., p -TsOH) in dichloromethane[7].

  • Causality: The hydroxyl proton ( pKa​≈15 ) is highly acidic relative to the terminal alkyne ( pKa​≈25 ). If left unprotected, the strong base used in Step 2 will preferentially deprotonate the alcohol, forming an inert lithium alkoxide and halting the desired carbon-carbon extension.

  • Validation Checkpoint: Analyze via 13C NMR. The successful formation of the tetrahydropyranyl (THP) ether is confirmed by the appearance of the acetal carbon signal ( ≈98 ppm ).

Step 2: Alkyne Deprotonation
  • Procedure: Cool the THP-protected 13C3-propargyl alcohol to −78∘C in anhydrous THF. Slowly add n -butyllithium ( n -BuLi)[7].

  • Causality: The extreme low temperature kinetically stabilizes the highly reactive organolithium intermediate, preventing unwanted thermodynamic degradation pathways or side reactions.

  • Validation Checkpoint: Quench a micro-aliquot with D2​O . Mass spectrometry (MS) should reveal a +1 Da mass shift, confirming quantitative lithium-halogen exchange at the terminal alkyne.

Step 3: Carbon Chain Extension
  • Procedure: Introduce 13C -labeled paraformaldehyde to the reaction mixture, allowing it to slowly warm to room temperature[1][7].

  • Causality: The nucleophilic lithium acetylide attacks the electrophilic formaldehyde carbon, successfully extending the carbon backbone to a fully labeled 13C4​ chain.

  • Validation Checkpoint: MS analysis of the intermediate must show an exact mass increase corresponding to the addition of 13CH2​O .

Step 4: Deprotection and Cyclization
  • Procedure: Treat the intermediate with an acidic aqueous solution to simultaneously remove the THP protecting group and induce cyclization into 13C4​ -furan[1][7].

  • Validation Checkpoint: 2D 13C−13C NMR must be utilized. The strong one-bond 13C−13C couplings will explicitly map the intact, fully labeled furan ring, validating the structural integrity of the final tracer[7].

Synthesis_Workflow S1 Step 1: 13C3-Propargyl Alcohol Precursor Selection S2 Step 2: Hydroxyl Protection (DHP / Acid Catalyst) S1->S2 S3 Step 3: Alkyne Deprotonation (n-BuLi at -78°C) S2->S3 S4 Step 4: Carbon Extension (13C-Paraformaldehyde) S3->S4 S5 Step 5: 13C4-Furan Metabolic Tracer S4->S5

Fig 2. Step-by-step synthetic workflow for generating 13C4-furan from 13C3-propargyl alcohol.

References

  • Effect of Allyl and Propargyl Alcohols on the Equilibrium Conditions of Methane Hydrate Formation. ProQuest. 6

  • The Conductance Isotope Effect in Oligophenylene Imine Molecular Wires Depends on the Number and Spacing of 13C-Labeled Phenylene Rings. ACS Publications. 3

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. 4

  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. ChemRxiv.7

  • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. ACS Publications.5

  • Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. ResearchGate. 1

  • Lisa PETERSON | Professor | University of Minnesota, Minneapolis | UMN. ResearchGate. 2

Sources

Foundational

Isotope-Edited Bioorthogonal Probes: A Technical Guide to Propargyl Alcohol-13C3

Executive Summary In the rapidly evolving landscape of molecular imaging and drug development, the ability to track small molecules in live cells without the steric hindrance of bulky fluorophores is paramount. Propargyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of molecular imaging and drug development, the ability to track small molecules in live cells without the steric hindrance of bulky fluorophores is paramount. Propargyl alcohol-13C3 serves as a foundational building block for synthesizing isotope-edited bioorthogonal probes. By leveraging the unique vibrational signature of the carbon-13 labeled alkyne moiety, researchers can perform multiplexed, two-color Stimulated Raman Scattering (SRS) imaging. This whitepaper provides an in-depth analysis of Propargyl alcohol-13C3, detailing its physicochemical specifications, the mechanistic physics of isotope editing, and self-validating protocols for its application in metabolic tracking.

Physicochemical Profiling & Supplier Specifications

Propargyl alcohol-13C3 (1,2,3-13C3) is a stable isotope-labeled terminal alkyne. Commercially supplied as a neat liquid, it is highly reactive, making it an ideal intermediate for organic synthesis and the functionalization of metabolic tracers[1].

To ensure reproducibility in highly sensitive spectroscopic assays, researchers must strictly adhere to the supplier specifications regarding chemical and isotopic purity.

Quantitative Specification Summary
ParameterSpecification
Chemical Name Propargyl alcohol-13C3 (2-Propyn-1-ol-1,2,3-13C3)
Labeled CAS Number 201740-99-0[1][2]
Unlabeled CAS Number 107-19-7[1][3]
Molecular Formula 13C3H4O[2][3]
Molecular Weight 59.04 g/mol [1][3]
Isotopic Purity ≥ 99% 13C[1]
Chemical Purity ≥ 98%[1]
Physical State Neat Liquid[1][3]
Storage Conditions +2°C to +8°C (Refrigerated), Protect from light[1]

Handling & Safety Causality: Propargyl alcohol-13C3 is highly flammable and fatal if swallowed or inhaled[1]. It causes severe skin burns and is toxic to aquatic life[1]. The requirement to store the compound at +2°C to +8°C and protect it from light is not merely a suggestion; terminal alkynes are prone to auto-polymerization and oxidative degradation under UV exposure or thermal stress. Maintaining these storage conditions is a self-validating step to ensure the integrity of the triple bond prior to downstream synthesis.

Mechanistic Utility: The Physics of Isotope Editing

The core causality behind selecting Propargyl alcohol-13C3 over its unlabeled counterpart (CAS: 107-19-7) lies in the physics of vibrational spectroscopy.

In Raman scattering, the vibrational frequency ( ν ) of a diatomic bond is governed by the harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass ( μ ) of the bonded atoms. Unlabeled terminal alkynes (12C≡12C) exhibit a strong, distinct Raman peak at approximately 2129 cm⁻¹, which falls perfectly within the "cell-silent window" (1800–2800 cm⁻¹) where endogenous cellular biomolecules do not emit signals[4].

However, to perform multiplexed imaging (e.g., tracking two different metabolites simultaneously), researchers need spectrally distinct probes. By substituting the carbon atoms with the heavier 13C isotope, the reduced mass of the alkyne bond increases. This isotopic editing dramatically shifts the vibrational frequency down by 76 cm⁻¹, resulting in a new, sharp Raman peak at 2053 cm⁻¹ [4]. This massive spectral shift eliminates cross-talk, allowing Propargyl alcohol-13C3 derivatives to be imaged simultaneously alongside other probes, such as D7-glucose (which peaks at 2133 cm⁻¹)[4].

Experimental Workflow & Self-Validating Protocols

To utilize Propargyl alcohol-13C3 in live-cell imaging, it is commonly converted into a metabolic tracer, such as 13C-labeled 3-O-propargyl-D-glucose (3-OPG-13C3)[4].

G A Propargyl Alcohol-13C3 (CAS: 201740-99-0) B Tosylation (Intermediate Synthesis) A->B C Propargyl Tosylate-13C3 B->C D Nucleophilic Substitution & Deprotection C->D E 3-OPG-13C3 Probe (Raman Shift: 2053 cm⁻¹) D->E F Live-Cell Incubation (Metabolic Uptake) E->F G Two-Color SRS Imaging (Multiplexed Profiling) F->G

Workflow for synthesizing and utilizing 3-OPG-13C3 from Propargyl Alcohol-13C3 in SRS imaging.

Step-by-Step Methodology
Phase 1: Activation via Tosylation
  • Rationale: The native hydroxyl group of Propargyl alcohol-13C3 is a poor leaving group. Tosylation activates the terminal alcohol, enabling efficient nucleophilic attack in subsequent steps[4].

  • Procedure: React Propargyl alcohol-13C3 with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) at 0°C.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) or 1H-NMR. The complete disappearance of the starting material validates the successful synthesis of Propargyl tosylate-13C3[4]. Proceeding without this validation risks low yields in the conjugation phase.

Phase 2: Synthesis of the 3-OPG-13C3 Probe
  • Rationale: The activated 13C3-alkyne tag must be conjugated to a glucose scaffold to create a functional metabolic probe that cells will actively uptake[4].

  • Procedure: Introduce Propargyl tosylate-13C3 to a protected glucose derivative under basic conditions to drive nucleophilic substitution. Follow this with acidic deprotection to yield the final 3-OPG-13C3 probe[4].

  • Self-Validation (Critical Quality Control): Before any cellular application, analyze the purified 3-OPG-13C3 in a PBS buffer using spontaneous Raman spectroscopy[4]. A sharp, singular peak must appear at exactly 2053 cm⁻¹ [4]. If a peak appears at 2129 cm⁻¹, unlabeled contamination has occurred, and the batch must be discarded to prevent spectral overlap during imaging.

Phase 3: Two-Color Stimulated Raman Scattering (SRS) Imaging
  • Rationale: To track complex metabolic dynamics (e.g., glucose uptake vs. incorporation), the 13C3-alkyne tag is visualized simultaneously with a secondary probe[4].

  • Procedure: Co-incubate target cells (e.g., PC-3 prostate cancer cells) with 25 mM of the synthesized 3-OPG-13C3 (for 2 hours) and 25 mM D7-glucose (for 48 hours)[4].

  • Self-Validation (Background Subtraction): Image the live cells at three distinct frequencies:

    • 2053 cm⁻¹ (Captures 13C3-alkyne uptake)[4]

    • 2133 cm⁻¹ (Captures D7-glucose incorporation)[4]

    • 2000 cm⁻¹ (Off-resonance silent channel)[4]

    Subtract the 2000 cm⁻¹ off-resonance image from the active channels. This mathematically eliminates non-specific cellular background noise, ensuring that the remaining signal is an absolute, high-fidelity representation of probe localization[4].

References

  • Long et al. "Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering". Source: eScholarship (Chemical Communications). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 13C-labeled triazoles using propargyl alcohol-13C3

Application Note: Precision Synthesis and Validation of 13 C-Labeled Triazoles via CuAAC using Propargyl Alcohol- 13 C 3​ Executive Summary Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable "click"...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Synthesis and Validation of 13 C-Labeled Triazoles via CuAAC using Propargyl Alcohol- 13 C 3​

Executive Summary

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable "click" reaction utilized extensively in bioconjugation, materials science, and drug development. When this chemistry is coupled with stable isotope labeling—specifically using propargyl alcohol- 13 C 3​ —the resulting 1,4-disubstituted 1,2,3-triazoles serve as powerful structural probes. The 13 C enrichment enables advanced nuclear magnetic resonance (NMR) spectroscopy (e.g., DOSY, INADEQUATE) and precise mass spectrometry tracking, even in highly dilute or complex macromolecular matrices[1].

This application note provides a comprehensive, self-validating protocol for synthesizing 13 C-labeled triazoles. It details the mechanistic rationale behind catalyst and ligand selection, offers step-by-step methodologies, and outlines the analytical validation required to confirm covalent linkage.

Mechanistic Rationale & Experimental Design

The Causality of Isotopic Labeling

In complex systems, such as functionalized ultrasmall gold nanoparticles or macromolecular bioconjugates, the low natural abundance of 13 C (1.1%) makes the direct NMR observation of the triazole linkage nearly impossible[1]. By utilizing propargyl alcohol- 13 C 3​ (where the two alkyne carbons and the hydroxymethyl carbon are >99% 13 C-enriched), researchers achieve massive signal amplification[2]. Furthermore, the presence of adjacent 13 C atoms allows for the measurement of 1JCC​ coupling constants (typically 65–67 Hz), providing definitive proof of covalent triazole formation rather than mere physical adsorption[1].

Catalyst and Ligand Selection

Our optimized protocol employs a multi-component catalytic system: CuSO 4​⋅5 H 2​ O, sodium ascorbate (NaAsc), and the water-soluble ligand THPTA.

  • In Situ Reduction (NaAsc): Cu(I) is thermodynamically unstable and prone to disproportionation into Cu(0) and Cu(II). NaAsc acts as a mild, sacrificial reducing agent to continuously regenerate the active Cu(I) species from Cu(II)[3]. This choice allows the reaction to proceed robustly in aqueous environments without requiring strict glovebox conditions.

  • Ligand Acceleration (THPTA): THPTA serves a critical dual purpose. First, it accelerates the reaction by stabilizing the Cu(I) oxidation state. Second, it acts as a sacrificial protectant against the generation of reactive oxygen species (ROS), which could otherwise degrade sensitive biomolecules or oxidize nanoparticle cores[1].

Experimental Workflows & Catalytic Cycle

The following diagrams illustrate the procedural workflow and the underlying molecular mechanism of the CuAAC reaction, highlighting the incorporation of the 13 C 3​ isotope labels.

Workflow A 1. Reagent Preparation Azide + 13C3-Propargyl Alcohol B 2. Catalyst Complexation CuSO4 + THPTA Ligand A->B C 3. In Situ Reduction Sodium Ascorbate Addition B->C D 4. CuAAC 'Click' Reaction Room Temp, 2-12 Hours C->D E 5. Copper Scavenging EDTA / Chelex Resin D->E F 6. NMR / MS Validation 13C-13C Coupling Analysis E->F

Step-by-step workflow for the CuAAC synthesis of 13C-labeled triazoles.

Catalytic_Cycle CuI Cu(I)-Ligand Active Catalyst Pi π-Alkyne Complex CuI->Pi + 13C3-Propargyl Alcohol Acetylide Cu-Acetylide Intermediate Pi->Acetylide - H+ Metallo Bimetallic Metallocycle Acetylide->Metallo + R-N3 Triazolide Cu-Triazolide Species Metallo->Triazolide Cyclization Product 13C3-Triazole Product Triazolide->Product + H+ Product->CuI Cu(I) Regeneration

Mechanistic catalytic cycle of the CuAAC reaction with 13C3-alkyne.

Step-by-Step Protocol

Self-Validating System: This methodology incorporates visual and analytical checkpoints to ensure reaction fidelity at every stage.

Materials Required
  • Azide-functionalized substrate (e.g., small molecule, peptide, or nanoparticle)

  • Propargyl alcohol- 13 C 3​ (99% isotopic purity, store refrigerated at +2°C to +8°C, protect from light)[2]

  • CuSO 4​⋅5 H 2​ O (100 mM aqueous stock)

  • THPTA ligand (100 mM aqueous stock)

  • Sodium ascorbate (Freshly prepared 200 mM aqueous stock)

  • Solvent: DMSO/H 2​ O (1:1 v/v) or t-BuOH/H 2​ O (1:1 v/v)

Procedure
  • Solvent Degassing: Sparge the chosen solvent mixture with Argon or N 2​ for 15 minutes.

    • Causality: Dissolved oxygen rapidly consumes the sodium ascorbate, leading to premature catalyst deactivation and stalled reactions.

  • Catalyst Pre-complexation: In a small vial, mix 10 µL of CuSO 4​ stock (1 µmol) with 20 µL of THPTA stock (2 µmol). Vortex for 1 minute.

    • Causality: Forming the Cu(II)-THPTA complex before reduction prevents the precipitation of insoluble Cu(I) salts and ensures the active catalyst remains in solution.

  • Substrate Preparation: Dissolve the azide substrate (10 µmol) in 500 µL of the degassed solvent. Add 1.2 equivalents (12 µmol) of propargyl alcohol- 13 C 3​ .

  • Reaction Initiation: Add the pre-formed Cu(II)-THPTA complex to the substrate mixture. Finally, add 25 µL of the freshly prepared sodium ascorbate stock (5 µmol).

    • Self-Validation Checkpoint: Upon addition of ascorbate, the solution should briefly turn brown/yellow and then become pale or colorless. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Stir the mixture at room temperature for 2 to 12 hours under an inert atmosphere.

  • Quenching & Copper Scavenging: Add 10 equivalents (relative to total copper) of EDTA or utilize Chelex-100 resin. Stir for 30 minutes.

    • Causality: Residual paramagnetic copper ions coordinate to the newly formed triazole skeleton[4]. This causes severe line broadening in NMR spectroscopy, which would obscure the critical 1JCC​ coupling signals needed for validation.

  • Purification: Isolate the product via preparative HPLC, dialysis, or solvent extraction, depending on the physicochemical properties of the substrate.

Quantitative Data & Optimization

The following tables summarize the optimal parameters for different experimental scales and the expected analytical outputs for the 13 C-labeled products.

Table 1: Optimization of CuAAC Conditions for 13 C-Triazole Synthesis

ParameterCondition A (Standard Small Molecule)Condition B (Accelerated/Steric)Condition C (Bioconjugation/Nanoparticles)
CuSO 4​ Loading 5 mol%10 mol%1 mol%
THPTA Ligand 10 mol%20 mol%5 mol%
Sodium Ascorbate 25 mol%50 mol%10 mol%
Solvent System t-BuOH/H 2​ O (1:1)DMSO/H 2​ O (1:1)PBS Buffer (pH 7.4)
Reaction Time 12 hours2 hours24 hours
Typical Yield >90%>95%>80%

Table 2: Expected 13 C-NMR Chemical Shifts and Coupling Constants for the 13 C 3​ -Triazole Moiety

Carbon PositionExpected 13 C Shift (ppm)Multiplicity 1JCC​ Coupling (Hz)
C4 (Triazole) 147.0 - 149.0Doublet of Doublets~67 Hz (to C5), ~55 Hz (to CH 2​ )
C5 (Triazole) 121.0 - 123.0Doublet~67 Hz (to C4)
CH 2​ OH 55.0 - 60.0Doublet~55 Hz (to C4)

Analytical Validation

To confirm the success of the click reaction, 1D 13 C-NMR and 2D 13 C- 1 H HMQC/HSQC are utilized. The unreacted propargyl alcohol exhibits alkyne carbon resonances around 70–80 ppm. Upon successful cycloaddition, these carbons rehybridize to sp 2 , shifting dramatically downfield to ~122 ppm (C5) and ~148 ppm (C4)[5].

The most definitive proof of successful synthesis is the observation of the 1JCC​ coupling constant. A coupling constant of approximately 67 Hz between the aromatic triazole C4 and C5 confirms the intact 13 C 3​ spin system within the newly formed heterocycle, distinguishing a true covalent linkage from unreacted starting material[1].

References

  • Propargyl alcohol (13C3, 99%)
  • Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy.
  • CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZ
  • Sugar Based Cellulose Derivatives Synthesized by Azide–Alkyne Click Chemistry.d-nb.info.
  • CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles.Books - RSC.

Sources

Application

Using propargyl alcohol-13C3 as an NMR probe for protein-ligand interactions

Application Note: High-Resolution Profiling of Protein-Ligand Interactions Using Propargyl Alcohol-13C3 as an Advanced NMR Probe Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Profiling of Protein-Ligand Interactions Using Propargyl Alcohol-13C3 as an Advanced NMR Probe

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for characterizing protein-ligand interactions at atomic resolution. However, the inherent insensitivity of NMR and the spectral crowding caused by the dense aliphatic and aromatic background of large proteins often obscure critical ligand signals.

This application note details the use of Propargyl alcohol-13C3 (1,2,3-13C3-prop-2-yn-1-ol)[1] as a bioorthogonal, highly sensitive isotopic probe. By leveraging its unique chemical structure—a terminal alkyne with three adjacent 13C nuclei—researchers can introduce a distinct NMR handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2] or utilize it as an unsaturated precursor for hyperpolarization via Para-Hydrogen Induced Polarization-Side Arm Hydrogenation (PHIP-SAH)[3]. This guide provides the mechanistic rationale, quantitative benchmarks, and self-validating protocols required to implement these advanced NMR workflows in drug discovery and structural biology.

Mechanistic Rationale: Why Propargyl Alcohol-13C3?

The selection of an NMR probe requires balancing minimal structural perturbation with maximum spectral visibility. Propargyl alcohol-13C3 excels in this regard due to three causal factors:

  • Bioorthogonal Chemical Shifts: The 13C resonances of the alkyne carbons typically appear in the 70–90 ppm range. This occupies a "spectral window" largely devoid of endogenous protein signals, allowing for unambiguous detection of the ligand even in complex mixtures or in-cell environments[4].

  • Isolated Spin System: The three contiguous 13C atoms (100% isotopic enrichment vs. 1.1% natural abundance) create a strongly coupled spin system. This enables highly efficient magnetization transfer in 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiments, yielding sharp, intense cross-peaks[5].

  • Hyperpolarization Compatibility: The terminal alkyne is an ideal substrate for pairwise addition of para-hydrogen (p-H2). Through the PHIP-SAH mechanism, the hyperpolarization of the newly added protons is transferred to the 13C nuclei via magnetic field cycling, temporarily boosting the 13C NMR signal by several thousand-fold[6]. This overcomes the traditional sensitivity limits of NMR, enabling the real-time tracking of transient protein-ligand interactions.

G N1 Azide-Functionalized Ligand/Protein N3 CuAAC 'Click' Reaction (CuSO4, Ascorbate, Ligand) N1->N3 N2 Propargyl Alcohol-13C3 (Isotope Probe) N2->N3 N4 13C3-Triazole Conjugate (Bioorthogonal Tag) N3->N4 N5 Protein-Ligand Incubation N4->N5 N6 2D 1H-13C HSQC NMR (Binding Analysis) N5->N6

CuAAC-mediated 13C3-labeling and NMR analysis workflow for protein-ligand interactions.

Quantitative Comparison of NMR Modalities

To select the appropriate experimental design, it is critical to understand the sensitivity and application scope of different NMR modalities utilizing the 13C3-propargyl probe.

NMR ModalityTarget NucleusLimit of Detection (LOD)Signal EnhancementPrimary Application in Protein-Ligand Studies
1D 13C-Filtered NMR 13C (Direct)~100 µMBaseline (1x)Simple binding assays; monitoring chemical shift perturbations (CSPs).
2D 1H-13C HSQC 1H (Indirect)~10 - 50 µM~10x - 50xHigh-resolution mapping of binding pockets; distinguishing specific vs. non-specific binding.
PHIP-SAH (Hyperpolarized) 13C (Direct)< 1 µM> 4,000x[7]Real-time kinetic assays; in-cell NMR; detecting highly transient or weak affinity interactions.

Experimental Protocols

Protocol A: Site-Specific Labeling via CuAAC and 2D NMR Analysis

This protocol details the conjugation of propargyl alcohol-13C3 to an azide-bearing ligand, followed by NMR observation of its interaction with a target protein.

Reagents & Materials:

  • Propargyl alcohol-13C3 (99% isotopic purity)[8]

  • Azide-functionalized ligand (10 mM stock in DMSO)

  • CuSO4 (20 mM in H2O) and THPTA ligand (50 mM in H2O)

  • Sodium ascorbate (100 mM in H2O, freshly prepared)

  • Target Protein (unlabeled, 0.5 mM in NMR buffer: 50 mM Phosphate, pH 7.4, 100 mM NaCl, 10% D2O)

Step-by-Step Methodology:

  • Catalyst Pre-mixing: In a microcentrifuge tube, mix 5 µL of CuSO4 (20 mM) with 10 µL of THPTA (50 mM). Incubate for 5 minutes at room temperature. Causality: Pre-complexation prevents Cu(I)-mediated oxidative degradation of the ligand and ensures catalytic efficiency.[9]

  • Click Reaction Assembly: To 400 µL of 100 mM phosphate buffer (pH 7.0), add 10 µL of the azide-ligand stock (final ~250 µM) and 2.5 µL of propargyl alcohol-13C3 (final ~300 µM, slight excess).

  • Initiation: Add the pre-mixed Cu-THPTA complex, followed immediately by 25 µL of sodium ascorbate to reduce Cu(II) to the active Cu(I) species. Stir at room temperature for 2 hours.

  • Self-Validation (QC): Quench the reaction and analyze a 1 µL aliquot via MALDI-TOF MS or LC-MS. Do not proceed to NMR unless >95% conversion to the 13C3-triazole conjugate is confirmed.

  • Purification: Purify the labeled ligand using semi-preparative HPLC to remove the copper catalyst and unreacted propargyl alcohol, which would otherwise cause false-positive signals in the NMR spectrum. Lyophilize and resuspend in DMSO-d6.

  • NMR Sample Preparation: Prepare an NMR tube containing 50 µM of the 13C3-labeled ligand and 500 µM of the target protein in the NMR buffer.

  • Data Acquisition: Acquire a 2D 1H-13C HSQC spectrum at 298 K. Monitor the chemical shift perturbation (CSP) and line broadening of the 13C-triazole cross-peaks compared to a protein-free control spectrum. Line broadening indicates a reduction in the transverse relaxation time ( T2​ ) due to the ligand adopting the slower tumbling rate of the macromolecular protein complex.

Protocol B: Real-Time Kinetic Profiling via PHIP-SAH Hyperpolarization

For highly transient interactions or in-cell NMR, hyperpolarization provides the necessary sensitivity boost[10].

G P1 Propargyl-13C3 Precursor (Unsaturated Ester) P2 Para-Hydrogen (p-H2) Addition (Rh Catalyst) P1->P2 P3 Magnetic Field Cycling (Polarization Transfer) P2->P3 P4 Hyperpolarized 13C Probe (>4000x Signal Enhancement) P3->P4 P5 In-Cell NMR / Real-Time Kinetic Assay P4->P5

PHIP-SAH hyperpolarization pathway using propargyl-13C3 for enhanced NMR sensitivity.

Step-by-Step Methodology:

  • Precursor Synthesis: Esterify the target ligand (e.g., a carboxylic acid-bearing metabolite) with propargyl alcohol-13C3 using standard coupling chemistry (e.g., DCC/DMAP) to create the unsaturated PHIP-SAH precursor[11].

  • Hydrogenation Setup: Dissolve 80 mM of the 13C3-propargyl precursor and 5 mM of the hydrogenation catalyst [Rh(NBD)2]BF4/dppb in CD3OD under an argon atmosphere[3].

  • Para-Hydrogen Injection: Transfer the solution to a heavy-wall 5 mm NMR tube. Pre-heat to 40 °C inside the NMR spectrometer. Pressurize the tube with 50% enriched para-hydrogen gas (p-H2) to 40 psig[7].

  • Magnetic Field Cycling (Critical Step): Immediately upon hydrogenation, the sample must undergo magnetic field cycling. Transfer the sample rapidly from the Earth's magnetic field to a nearly zero-field environment (using a µ-metal shield), and then into the high magnetic field of the NMR spectrometer. Causality: The nascent parahydrogen protons are in a singlet state. Field cycling breaks the magnetic symmetry, allowing scalar coupling (J-coupling) to transfer the spin polarization from the 1H nuclei directly to the adjacent 13C nuclei of the former propargyl group.[6]

  • Data Acquisition: Rapidly acquire a 1D 13C NMR spectrum (using a single 90° pulse). The hyperpolarized state is transient (decaying governed by the longitudinal relaxation time, T1​ ); therefore, spectra must be acquired within seconds of hydrogenation.

  • Interaction Analysis: Inject the hyperpolarized probe into a bioreactor NMR tube containing the target protein or living cells. The >4000-fold signal enhancement allows for the acquisition of 13C spectra in a single scan, enabling the calculation of pseudo-first-order binding kinetics or enzymatic turnover rates in real time[7].

References

  • CAS 201740-99-0 | Propargyl Alcohol-13C3 Supplier - Clinivex Source: Clinivex URL
  • Propargyl alcohol (¹³C₃, 99%)
  • Propargyl Alcohol-13C3 | TRC-P762552-100MG Source: LGC Standards URL
  • In-Cell NMR: Analysis of Protein–Small Molecule Interactions, Metabolic Processes, and Protein Phosphorylation Source: MDPI / PMC URL
  • Synthesis and NMR Studies of 13C-Labeled Vitamin D Metabolites Source: ACS Publications URL
  • Synthesis of Unsaturated Precursors for Parahydrogen-Induced Polarization and Molecular Imaging of 1-13C-Acetates and 1-13C-Pyruvates via Side Arm Hydrogenation Source: ACS Omega / PMC URL
  • Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm)
  • Supporting Information - Protocol for CuAAC Coupling Source: Jena Bioscience URL

Sources

Method

Application Note: Incorporating Propargyl Alcohol-13C3 into Solid-Phase Peptide Synthesis (SPPS) for Quantitative Bioorthogonal Profiling

Introduction & Strategic Rationale The integration of stable isotope labels and bioorthogonal reactive handles into synthetic peptides is a cornerstone of modern drug discovery, quantitative proteomics, and targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The integration of stable isotope labels and bioorthogonal reactive handles into synthetic peptides is a cornerstone of modern drug discovery, quantitative proteomics, and targeted therapeutics[1]. Incorporating Propargyl alcohol-13C3 into a peptide sequence achieves two critical objectives simultaneously:

  • Absolute MS Quantification: The 13C3​ isotopic signature introduces a precise +2.98 Da mass shift compared to its unlabeled counterpart. Unlike deuterium labels, 13C isotopes do not cause chromatographic retention time shifts, making them ideal internal standards for Liquid Chromatography-Mass Spectrometry (LC-MS) [3].

  • Bioorthogonal Conjugation: The terminal alkyne provides a highly specific handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry [2]. This allows for the post-synthetic modular attachment of fluorophores, biotin affinity tags, or cytotoxic payloads in aqueous conditions [5].

This application note details a field-proven, self-validating protocol for the on-resin side-chain esterification of Propargyl alcohol-13C3 to a glutamic acid (Glu) residue during 9-fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Causality & Experimental Design

To successfully incorporate an alcohol into a peptide without disrupting the backbone, we utilize an orthogonal protection strategy .

The Orthogonal Deprotection Mechanism

We incorporate Fmoc-Glu(OAllyl)-OH at the desired labeling site. The allyl ester protecting the γ -carboxylic acid is completely stable to the standard basic conditions (20% piperidine) used for Fmoc removal. Once the linear peptide is fully assembled, the allyl group is selectively cleaved using Palladium(0) catalysis ( Pd(PPh3​)4​ ) and a scavenger (phenylsilane). The palladium coordinates to the allyl π -bond, forming a π -allyl palladium complex, which is subsequently reduced by phenylsilane, liberating the free carboxylic acid while the peptide remains anchored to the resin.

The Esterification Kinetics

Esterifying the free γ -carboxylic acid with Propargyl alcohol-13C3 requires potent activation. We utilize N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) .

  • Causality of Reagent Choice: DIC activates the carboxylate to form an unstable O-acylisourea intermediate. DMAP acts as a hyper-nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species. The primary hydroxyl group of the Propargyl alcohol-13C3 then rapidly attacks the acylpyridinium, forming the ester bond.

  • Minimizing Epimerization: DMAP concentration is kept strictly catalytic (0.1 equivalents). Because the reaction occurs at the γ -carbon of the Glu side chain rather than the α -carbon of the peptide backbone, the risk of oxazolone-mediated racemization is virtually eliminated.

Workflow Visualization

G start 1. Fmoc-SPPS Elongation (Incorporate Fmoc-Glu(OAllyl)-OH) deprotect 2. Orthogonal Deprotection Pd(PPh3)4 / Phenylsilane start->deprotect couple 3. Isotopic Labeling 13C3-Propargyl Alcohol + DIC/DMAP deprotect->couple cleave 4. Global Cleavage TFA / TIPS / H2O couple->cleave click 5. CuAAC Click Chemistry Azide-Fluorophore / Target cleave->click ms 6. LC-MS/MS Analysis (+3 Da Mass Shift Quantification) click->ms

Caption: Workflow for on-resin 13C3-propargyl alcohol incorporation and downstream CuAAC/MS analysis.

Detailed Experimental Protocols

Protocol A: On-Resin Allyl Deprotection

Ensure the N-terminus of the fully elongated peptide is either Boc-protected or acetylated to prevent unwanted side reactions during esterification.

  • Resin Preparation: Swell 0.1 mmol of the peptide-resin (containing the Glu(OAllyl) residue) in anhydrous Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Palladium Solution: In a glass vial inside a fume hood, dissolve 11.5 mg of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.1 eq, 10 μ mol) in 3 mL of anhydrous DCM. Add 123 μ L of Phenylsilane (10 eq, 1.0 mmol).

  • Reaction: Add the palladium solution to the resin. Agitate gently under Nitrogen or Argon gas in the dark for 30 minutes.

  • Repeat: Drain the vessel and repeat Step 2 and 3 once more to ensure complete deprotection.

  • Washing & Scavenging: Drain and wash the resin sequentially with:

    • DCM (3 × 3 mL)

    • DMF (3 × 3 mL)

    • 0.5% (w/v) Sodium diethyldithiocarbamate in DMF (3 × 3 mL) — Crucial step: This chelates and removes residual palladium, turning the resin from dark brown back to its original color.

    • DMF (3 × 3 mL)

Protocol B: 13C3-Propargyl Alcohol Esterification
  • Activation: To the resin (0.1 mmol), add a solution of DIC (155 μ L, 10 eq, 1.0 mmol) and DMAP (1.2 mg, 0.1 eq, 10 μ mol) in 2 mL of anhydrous DMF.

  • Label Addition: Immediately add Propargyl alcohol-13C3 (58 μ L, 10 eq, 1.0 mmol) [1].

  • Coupling: Agitate the reaction vessel at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL). Dry the resin under a vacuum for 1 hour.

Protocol C: Cleavage and Self-Validation

This protocol incorporates a self-validating analytical checkpoint to guarantee synthetic success before scaling up downstream click chemistry.

  • Micro-Cleavage (Validation Step): Transfer ~2 mg of dried resin to a microcentrifuge tube. Add 100 μ L of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% H2​O ). Incubate for 2 hours.

  • Precipitation: Precipitate the peptide in 1 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and dissolve the pellet in 50% Acetonitrile/Water for LC-MS analysis.

  • Data Interpretation (Self-Validation):

    • Expected Mass Shift: The target peak must show a mass addition of exactly +41.02 Da relative to the deprotected intermediate (Addition of 13C3​H4​O [59.04 Da] minus H2​O [18.02 Da]).

    • If the mass shift is not quantitative, repeat Protocol B.

  • Global Cleavage: Once validated, subject the remaining resin to the cleavage cocktail for 2 hours, precipitate in cold ether, and purify via preparative RP-HPLC.

Protocol D: CuAAC "Click" Conjugation
  • Reaction Setup: Dissolve the purified 13C3-propargylated peptide (1 mM) and an azide-functionalized probe (e.g., Azide-Fluor 488, 1.2 mM) in a 1:1 mixture of t -Butanol and Water.

  • Catalyst Generation: Prepare a fresh premix of CuSO4​ (100 μ M final) and THPTA ligand (500 μ M final) in water. Add this to the reaction.

  • Reduction: Initiate the reaction by adding Sodium Ascorbate (1 mM final). Agitate at room temperature for 2 hours [4].

  • Purification: Purify the resulting triazole-linked conjugate via RP-HPLC.

Quantitative Data & Mass Spectrometry Profiles

The following table summarizes the mass spectrometric parameters and reaction efficiencies when comparing unlabeled versus 13C3​ -labeled propargyl constructs. The +2.98 Da shift serves as the foundation for SILAC-like or AQUA absolute quantification [3].

Construct ParameterUnlabeled Propargyl Ester 13C3​ -Propargyl EsterDifferential / Impact
Reagent Molecular Weight 56.06 Da59.04 Da+2.98 Da
Net Mass Added to Peptide +38.04 Da+41.02 Da+2.98 Da (Isotope Shift)
LC Retention Time (RT) tR​ tR​ (Exact Co-elution)Eliminates MS quantification bias
CuAAC Conversion Yield > 95% (2 hours)> 95% (2 hours)Isotope does not alter kinetics
Primary Application Click Chemistry HandleClick Handle + MS Internal StdDual-modality profiling

References

  • Click Chemistry in Peptide-Based Drug Design MDPI URL: [Link]

  • Click Chemistry Generated Model DNA–Peptide Heteroconjugates as Tools for Mass Spectrometry ACS Publications URL: [Link]

  • Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation National Institutes of Health (NIH) / PMC URL: [Link]

  • CLICK-labeling of cellular metabolites Jena Bioscience URL: [Link]

Application

Application Note: In Vivo Metabolic Labeling and Multiplexed Imaging Using Propargyl Alcohol-¹³C₃

Executive Summary & Mechanistic Rationale The development of bioorthogonal chemical reporters has revolutionized our ability to track metabolic fluxes in living systems. Among these, propargyl alcohol-¹³C₃ (2-propyn-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of bioorthogonal chemical reporters has revolutionized our ability to track metabolic fluxes in living systems. Among these, propargyl alcohol-¹³C₃ (2-propyn-1-ol-1,2,3-¹³C₃) has emerged as a uniquely powerful, dual-modality building block for synthesizing advanced metabolic probes [1]. By combining the reactive versatility of a terminal alkyne with the distinct physical properties of a heavy carbon isotope, this reagent solves a critical bottleneck in multiplexed metabolic imaging.

The Causality of Isotope-Edited Vibrational Spectroscopy

In standard Stimulated Raman Scattering (SRS) microscopy, the ¹²C≡¹²C stretching frequency of a conventional alkyne tag appears at ~2129 cm⁻¹ [2]. While this falls within the "cell-silent" Raman window (1800–2800 cm⁻¹)—free from endogenous lipid and protein background—it severely overlaps with the C-D stretching frequency (~2133 cm⁻¹) of deuterated probes like D_7-glucose, preventing simultaneous observation [2].

By utilizing propargyl alcohol-¹³C₃ as a synthetic precursor, the increased reduced mass of the ¹³C≡¹³C harmonic oscillator shifts the vibrational frequency down by 76 cm⁻¹ to a sharp, distinct peak at 2053 cm⁻¹ [3]. This isotopic editing completely eliminates spectral crosstalk (<10%), allowing researchers to perform simultaneous, two-color SRS imaging of competing metabolic pathways (e.g., glucose uptake vs. de novo lipogenesis) in the exact same living cell [4].

Bioorthogonal Click Chemistry (CuAAC) Integration

Beyond label-free vibrational imaging, the ¹³C₃-alkyne moiety remains fully competent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5]. This allows metabolically incorporated ¹³C₃-tagged molecules to be secondarily labeled with fluorophores or affinity tags (e.g., biotin) for downstream spatial transcriptomics, fluorescence microscopy, or mass spectrometry [5].

Quantitative Spectral Data

To design multiplexed imaging experiments, it is critical to understand the spectral separation achieved by isotopic editing. The table below summarizes the quantitative Raman shifts of key glucose metabolic probes [2].

Metabolic ProbeTarget Metabolic ProcessRaman Shift (cm⁻¹)Bond TypeApplication Mode
D_7-Glucose Incorporation (Anabolism)2133C-D stretchSingle-color SRS
3-OPG Uptake (Glycolysis)2129¹²C≡¹²C stretchSingle-color SRS
3-OPG-¹³C₃ Uptake (Glycolysis)2053¹³C≡¹³C stretchTwo-color SRS (Multiplexed)

Experimental Protocols

Protocol 1: Synthesis of 3-OPG-¹³C₃ from Propargyl Alcohol-¹³C₃

Rationale: Direct use of propargyl alcohol in vivo is toxic and non-specific. It must be conjugated to a biological substrate. Here, we describe its conversion into 3-O-propargyl-D-glucose-¹³C₃ (3-OPG-¹³C₃), a glucose analogue that tracks cellular uptake [2].

  • Tosylation: React commercially available propargyl alcohol-¹³C₃ (99% isotopic purity) with p-toluenesulfonyl chloride in the presence of pyridine at 0°C to yield propargyl tosylate-¹³C₃ [2].

  • Nucleophilic Substitution: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF. Add sodium hydride (NaH) at 0°C, followed by the dropwise addition of propargyl tosylate-¹³C₃. Stir at room temperature for 12 hours [2].

  • Deprotection: Treat the resulting intermediate with 50% trifluoroacetic acid (TFA) in water for 4 hours at room temperature to remove the isopropylidene protecting groups [3].

  • Purification: Purify via silica gel chromatography (DCM/MeOH) to yield pure 3-OPG-¹³C₃ (approx. 33% overall yield) [2].

Protocol 2: In Vivo Metabolic Labeling for Two-Color Imaging

Rationale: To observe the dichotomy between glucose uptake (catabolism) and incorporation (anabolism), cells are co-incubated with 3-OPG-¹³C₃ and D_7-glucose [2].

  • Cell Culture: Seed PC-3 (prostate cancer) or U-87 MG (glioblastoma) cells in glass-bottom dishes and culture until 70% confluent [4].

  • Isotope Labeling (Anabolism): Replace standard media with glucose-free DMEM supplemented with 25 mM D_7-glucose. Incubate for 48 hours. Validation: D_7-glucose will be metabolized and incorporated into newly synthesized biomass (e.g., lipid droplets) [2].

  • Pulse Labeling (Uptake): Add 25 mM 3-OPG-¹³C₃ to the culture media for the final 2 hours of the incubation period. Validation: 3-OPG is taken up by GLUT transporters and phosphorylated by hexokinase but cannot be fully metabolized, trapping it in the cytosol [2].

  • Fixation/Washing: Wash cells 3x with cold PBS to remove unincorporated probes. Fix with 4% paraformaldehyde for 15 minutes at room temperature, then wash again with PBS.

Protocol 3: Two-Color Stimulated Raman Scattering (SRS) Acquisition

Rationale: Tuning the lasers to the specific Raman shifts allows spatial mapping of the probes without destructive processing or fluorophore bleaching [3].

  • Laser Tuning (Channel 1): Tune the optical parametric oscillator (OPO) to match the energy difference between the pump and Stokes beams to 2053 cm⁻¹ for the ¹³C≡¹³C channel (3-OPG-¹³C₃) [3]. Acquire the SRS image. Expected Result: The signal will localize predominantly in the cytosol, indicating active glucose uptake [2].

  • Laser Re-Tuning (Channel 2): Adjust the OPO to a wavenumber of 2133 cm⁻¹ for the C-D channel (D_7-glucose) [2]. Acquire the second image. Expected Result: The signal will localize in dense intracellular structures (lipid droplets/organelles), indicating active biomass synthesis [2].

Visualizations

Workflow A Propargyl Alcohol-¹³C₃ (Isotopic Precursor) B Nucleophilic Substitution & Acidic Deprotection A->B Tosylation & Coupling C 3-OPG-¹³C₃ Probe (Shifted Raman Tag) B->C 33% Yield D In Vivo Incubation (Cellular Uptake) C->D Metabolic Labeling E Two-Color SRS Imaging (2053 cm⁻¹ & 2133 cm⁻¹) D->E Laser Excitation

Workflow from Propargyl Alcohol-13C3 synthesis to two-color SRS metabolic imaging.

ClickChem N1 ¹³C₃-Alkyne Tagged Metabolite N4 1,2,3-Triazole Conjugate N1->N4 CuAAC N2 Azide-Fluorophore (or Biotin) N2->N4 Click Reaction N3 Cu(I) Catalyst (CuSO₄ + Ascorbate) N3->N4 Catalysis

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 13C3-labeled metabolites.

References

  • Propargyl alcohol (¹³C₃, 99%) - Cambridge Isotope Laboratories, CLM-2454-0.25 Source: isotope.com URL:1

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering Source: nih.gov URL:2

  • Two-color vibrational imaging of glucose metabolism using stimulated Raman scattering Source: columbia.edu URL:3

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering Source: escholarship.org URL:4

  • Genetically Encodable Click Reactions for Spatially Restricted Metabolite Labeling Source: nih.gov URL:5

Sources

Method

Application Note: Optimizing Sonogashira Cross-Coupling for Propargyl Alcohol-¹³C₃ in Drug Development

Introduction Propargyl alcohol-¹³C₃ is a premium stable-isotope-labeled building block utilized extensively in metabolic tracing, mechanistic elucidation, and the synthesis of labeled active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propargyl alcohol-¹³C₃ is a premium stable-isotope-labeled building block utilized extensively in metabolic tracing, mechanistic elucidation, and the synthesis of labeled active pharmaceutical ingredients (APIs)[1]. The Sonogashira cross-coupling reaction is the most robust method for appending this ¹³C₃-labeled moiety to aryl or vinyl halides. However, the high cost of the labeled alkyne necessitates near-quantitative yields and the absolute minimization of side reactions. This application note provides a self-validating, highly optimized protocol for the Sonogashira coupling of propargyl alcohol-¹³C₃, emphasizing mechanistic causality, catalyst selection, and rigorous experimental controls.

Mechanistic Insights: The Causality of Byproduct Formation

The standard Sonogashira reaction relies on a synergistic Pd/Cu catalytic cycle. The palladium cycle undergoes oxidative addition with the aryl halide, while the copper cycle forms a copper acetylide intermediate from the terminal alkyne, facilitating transmetalation.

The Glaser Coupling Dilemma: When utilizing propargyl alcohol, the presence of Cu(I), trace oxygen, and amine bases can trigger an oxidative homocoupling (Glaser-Hay coupling), converting the invaluable propargyl alcohol-¹³C₃ into a ¹³C₆-labeled diyne diol[2]. To preserve the isotopic reagent, the reaction must be engineered to suppress this pathway.

Causality-Driven Solutions:

  • Copper-Free Catalysis: Eliminating copper entirely prevents the formation of the copper acetylide, thereby shutting down the classical Glaser pathway[3]. This requires electron-rich ligands (e.g., XPhos) or higher temperatures to facilitate the direct deprotonation/transmetalation of the alkyne to the Pd(II) center.

  • Stoichiometric Control: Adding the propargyl alcohol-¹³C₃ slowly via syringe pump maintains a low steady-state concentration of the alkyne, kinetically favoring cross-coupling over homocoupling.

  • Rigorous Deoxygenation: Trace O₂ acts as the terminal oxidant in Glaser coupling. Standard nitrogen flushing is insufficient; rigorous freeze-pump-thaw cycling is mandatory.

Optimization of Reaction Conditions

Quantitative data from optimization studies highlight the necessity of tailoring the catalyst and solvent system. The tables below summarize the causality behind condition selection to maximize the yield of the ¹³C₃-labeled product.

Table 1: Catalyst and Ligand Selection for Propargyl Alcohol Coupling

Catalyst SystemCu LoadingLigandYield of Cross-ProductYield of Glaser DiyneMechanistic Rationale
PdCl₂(PPh₃)₂2 mol%PPh₃65%25%Standard conditions; Cu promotes rapid transmetalation but drives oxidative homocoupling[2].
Pd(OAc)₂0 mol%XPhos88%<2%Cu-free; electron-rich XPhos accelerates oxidative addition and direct alkyne metalation[3].
PdCl₂(dppf)0.5 mol%dppf82%8%Low-Cu system; bidentate ligand stabilizes Pd, reducing degradation but allowing slight homocoupling.

Table 2: Solvent and Base Effects

SolventBaseTime to >95% Conv.Observation / Causality
DMFEt₃N12 hStandard; requires heating. Difficult to remove during workup, risking loss of volatile ¹³C₃-products.
THFDiisopropylamine8 hGood solubility; lower boiling point facilitates gentle concentration, protecting the labeled product.
HEP (Green)TMG2 hHighly polar green solvent accelerates the reaction; TMG is strong enough for Cu-free conditions[4].
Experimental Methodology: Self-Validating Protocol

This protocol describes the copper-free Sonogashira coupling of an aryl iodide with propargyl alcohol-¹³C₃. The self-validating nature of this workflow ensures that any failure point is detected before the expensive labeled reagent is consumed.

Materials:

  • Aryl Iodide (1.0 equiv, rigorously dried)

  • Propargyl alcohol-¹³C₃ (1.1 equiv, >99 atom % ¹³C)[1]

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Diisopropylamine (DIPA) (3.0 equiv, distilled over CaH₂)

  • Anhydrous THF (degassed)

Step-by-Step Procedure:

  • System Preparation (Validation Point 1): Flame-dry a Schlenk flask under vacuum. Backfill with ultra-pure Argon. Repeat three times to ensure absolute moisture removal.

  • Reagent Charging: Add the aryl iodide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to the flask.

  • Solvent & Base Addition: Inject anhydrous THF (5 mL) and DIPA (3.0 mmol).

  • Rigorous Degassing: Subject the mixture to three consecutive Freeze-Pump-Thaw cycles. Causality: This guarantees the removal of dissolved O₂, the primary culprit for Glaser homocoupling.

  • Alkyne Addition (Validation Point 2): Heat the mixture to 50°C. Dissolve propargyl alcohol-¹³C₃ (1.1 mmol) in 1 mL of degassed THF. Inject this solution dropwise via a syringe pump over 1 hour. Causality: Slow addition keeps the alkyne concentration low, statistically favoring the cross-coupling trajectory.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot under Argon. Quench in EtOAc/H₂O and analyze the organic layer via GC-MS. Validation: Confirm the disappearance of the aryl iodide and the presence of the desired ¹³C₃-labeled product mass. If conversion is <95%, continue heating.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove Pd particulates. Wash the filtrate with saturated aqueous NH₄Cl to remove the amine base, followed by brine.

  • Purification: Dry over anhydrous MgSO₄, concentrate under reduced pressure (Caution: maintain bath temperature <30°C to prevent volatilization of the propargyl derivative), and purify via flash column chromatography (Hexanes/EtOAc gradient).

Reaction Workflow Visualization

The following diagram illustrates the critical control points in the experimental workflow, emphasizing the decision matrix for avoiding isotopic reagent waste.

G N1 Aryl Halide + Pd(OAc)₂ / XPhos (Argon Atmosphere) N2 Freeze-Pump-Thaw Degassing (Critical to exclude O₂) N1->N2 N3 Syringe Pump Addition: Propargyl Alcohol-¹³C₃ N2->N3 Ensures zero Glaser coupling N4 Cu-Free Sonogashira Coupling (50°C, THF/DIPA) N3->N4 Low steady-state alkyne conc. N5 IPC: GC-MS / TLC Analysis N4->N5 Aliquot at 2h N6 Incomplete Conversion: Extend Time N5->N6 < 95% Conv. N7 Complete Conversion: Celite Filtration & Aqueous Workup N5->N7 > 95% Conv. N6->N4 N8 Purified ¹³C₃-Labeled Alkyne (Ready for Tracing Studies) N7->N8 Flash Chromatography

Workflow and critical control points for the Cu-free Sonogashira coupling of propargyl alcohol-¹³C₃.

References
  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL
  • Title: Technical Guide: Synthesis and Purification of Ethyl Propargylate-¹³C₃ for Research Applications Source: Benchchem URL
  • Title: Fast Heck–Cassar–Sonogashira (HCS)
  • Title: Nickel–palladium bimetallic nanoparticles supported on multi-walled carbon nanotubes; versatile catalyst for Sonogashira cross-coupling reactions Source: RSC Advances URL

Sources

Application

Application Note: 13C NMR Chemical Shift Assignment and Spin-System Analysis for Propargyl Alcohol-13C3 Derivatives

Introduction and Rationale Propargyl alcohol (HC≡C-CH2OH) and its functionalized derivatives are ubiquitous synthons in drug development, natural product total synthesis, and metabolic tracing. When uniformly labeled wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Propargyl alcohol (HC≡C-CH2OH) and its functionalized derivatives are ubiquitous synthons in drug development, natural product total synthesis, and metabolic tracing. When uniformly labeled with Carbon-13 (13C3), these molecules serve as highly sensitive NMR probes. However, the contiguous sequence of three 13C nuclei creates a strongly coupled spin system. Unlike standard 1D 13C NMR spectra where signals appear as singlets (due to 1H decoupling and the low natural abundance of 13C), 13C3-labeled compounds exhibit complex multiplet structures driven by one-bond ( 1JCC​ ) and two-bond ( 2JCC​ ) homonuclear scalar couplings.

This application note provides researchers and scientists with a comprehensive, self-validating framework to disentangle these spin systems, establishing causality between molecular structure and NMR observables.

Theoretical Framework: Causality in Chemical Shifts and J-Couplings

To confidently assign the 13C spectra of propargyl alcohol-13C3 derivatives, one must understand the physical origins of their NMR parameters.

Chemical Shift Causality
  • C1 (Terminal Alkyne, HC≡): Typically resonates around 76.5 ppm[1]. While sp-hybridized carbons are generally deshielded relative to alkanes, they are shielded relative to alkenes due to the diamagnetic anisotropy of the cylindrical π-electron cloud of the triple bond, which creates an induced magnetic field that opposes the applied field at the C1 nucleus.

  • C2 (Internal Alkyne, -C≡): Resonates further downfield (~84.3 ppm)[1]. It lacks the shielding effect of a directly attached proton and is heavily influenced by the electron-withdrawing inductive effect of the adjacent propargylic oxygen.

  • C3 (Propargylic Methylene, -CH2OH): Appears in the aliphatic oxygenated region (~52.0 ppm)[1]. The highly electronegative hydroxyl group deshields this sp3 carbon by pulling electron density away from the nucleus.

Scalar Coupling ( JCC​ ) Causality

Homonuclear 13C-13C coupling constants are governed primarily by the Fermi contact mechanism, which is highly dependent on the s-character of the hybridized bond[2].

  • 1J(C1−C2) : The sp-sp bond possesses 50% s-character. Because s-orbitals have non-zero electron density at the nucleus, this high s-character results in a massive coupling constant of ~170–175 Hz[3].

  • 1J(C2−C3) : The sp-sp3 bond has significantly less s-character, yielding a moderate coupling of ~65–75 Hz.

  • 2J(C1−C3) : This two-bond coupling across the triple bond is typically small but observable (~10–15 Hz), resulting in doublet-of-doublet (dd) patterns.

Visualization of the Spin System

SpinSystem C1 C1 ~76.5 ppm C2 C2 ~84.3 ppm C1->C2 1J_CC ~170 Hz C3 C3 ~52.0 ppm C1->C3 2J_CC ~10-15 Hz C2->C3 1J_CC ~70 Hz

13C-13C scalar coupling network and typical chemical shifts in 13C3-propargyl alcohol derivatives.

Quantitative Data Presentation

The following table summarizes the expected NMR parameters for propargyl alcohol and common derivatives. Derivatization shifts the electron density, predictably altering both δ and J values.

CompoundC1 Shift (ppm)C2 Shift (ppm)C3 Shift (ppm) 1J(C1−C2) (Hz) 1J(C2−C3) (Hz)
Propargyl Alcohol [1]76.584.352.0~172~68
Propargyl Acetate 75.280.152.8~174~70
3-Phenylpropargyl Alcohol 86.485.551.7~175~72
Propargyl Ether 74.580.557.5~171~69

(Note: Values are empirical approximations based on standard substituent effects in CDCl3).

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the assignment of these heavily coupled systems, the protocol must be self-validating. Internal consistency checks (e.g., matching coupling constants across different multiplets) are built directly into the methodology.

Workflow A Sample Preparation (>10 mg in CDCl3, add TMS) B 1D 13C{1H} Acquisition (High Resolution, 64k points) A->B C 2D 1H-13C HSQC (Identify C1 and C3) A->C D Multiplet Deconvolution (Extract 1J & 2J couplings) B->D C->D E Self-Validation (Verify J_CC symmetry across nodes) D->E

Self-validating experimental workflow for 13C3-propargyl alcohol NMR assignment.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

  • Dissolve 10–20 mg of the 13C3-labeled derivative in 0.6 mL of high-purity CDCl3.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.0 ppm).

  • Causality Note: Because 13C longitudinal relaxation times ( T1​ ) for quaternary alkynes (C2) can be exceptionally long due to the lack of dipole-dipole relaxation from attached protons, add a trace amount (1-2 mg) of a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)3]. This ensures the C2 signal is fully recovered between scans.

Step 2: NMR Acquisition Parameters

  • 1D 13C{1H} NMR: Acquire on a high-field spectrometer (≥ 500 MHz / 125 MHz for 13C) to minimize strong coupling (second-order) effects. Set the spectral width to 250 ppm and acquire at least 64k data points to ensure a digital resolution of < 0.5 Hz/point. This is critical for accurately measuring the small 2J(C1−C3) couplings.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard 1H-13C HSQC.

    • Validation check: C2 will not show an HSQC cross-peak (quaternary), C1 will correlate with the terminal alkyne proton (~2.5 ppm), and C3 will correlate with the methylene protons (~4.2 ppm).

Step 3: Spectral Processing and Multiplet Analysis

  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) to the FID. Zero-fill to 128k points before Fourier transformation.

  • Analyze C1: Locate the doublet of doublets (dd) around 75-85 ppm. The large splitting is 1J(C1−C2) (~170 Hz), and the small splitting is 2J(C1−C3) (~10-15 Hz).

  • Analyze C3: Locate the doublet of doublets (dd) around 50-60 ppm. The large splitting is 1J(C2−C3) (~70 Hz), and the small splitting is 2J(C1−C3) .

    • Validation check: The 2J value extracted from C3 MUST exactly match the 2J value extracted from C1.

  • Analyze C2: Locate the doublet of doublets (dd) around 80-90 ppm. The splittings will be 1J(C1−C2) (~170 Hz) and 1J(C2−C3) (~70 Hz).

    • Validation check: These values must perfectly match the large splittings found in the C1 and C3 signals, respectively.

Advanced Troubleshooting: Second-Order Effects

In some derivatives (e.g., specific Sonogashira cross-coupling products), the chemical shifts of C1 and C2 may become nearly isochronous ( Δδ < 5 ppm). When the difference in resonance frequency ( Δν in Hz) approaches the magnitude of the coupling constant J , the spin system transitions from first-order (AMX) to second-order (ABX or ABC).

  • Observation: The multiplets will exhibit "roofing" (inner peaks become taller, outer peaks shrink) and the measured peak separations will no longer equal the true J-coupling constants.

  • Solution: Acquire the spectrum at a higher magnetic field (e.g., 800 MHz) to increase Δν , or utilize quantum mechanical spin simulation software (e.g., DNMR or SpinWorks) to iteratively fit the true chemical shifts and coupling constants.

References

  • Propargyl Alcohol (C3H4O) - bmse000363. Biological Magnetic Resonance Data Bank (BMRB), University of Wisconsin-Madison.

  • NMR Spectroscopy: 13C NMR Chemical Shifts. Organic Chemistry Data, ACS Division of Organic Chemistry.

  • Five-membered metallacycloalkynes formed from group 4 metals. Coordination Chemistry Reviews 254 (2010) 1307–1326.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing click chemistry yields with 13C3-labeled propargyl alcohol

Welcome to the Technical Support Center for Bioorthogonal Conjugation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with Copper-Cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioorthogonal Conjugation. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 13C3-labeled propargyl alcohol .

Isotopically labeled propargyl alcohol is a highly valuable, volatile, and water-miscible alkyne used primarily for tracking conjugation efficiency via 13C NMR or Mass Spectrometry. Because of its low molecular weight and the high cost of isotopic labeling, optimizing yield while preventing side reactions (like Glaser homocoupling or biomolecule degradation) is critical.

Below, you will find a mechanistic troubleshooting guide, optimized protocols, and self-validating workflows to ensure quantitative yields in your click chemistry experiments.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My 13C3-propargyl alcohol yield is low, and the reaction solution turns blue or green over time. What is happening? A: You are observing the thermodynamic instability of your catalyst. The CuAAC reaction is exclusively catalyzed by copper in the +1 oxidation state (Cu(I)). However, Cu(I) is highly susceptible to oxidation by dissolved oxygen, converting it into the catalytically inactive Cu(II) state[1]. The blue/green color is a direct visual indicator of Cu(II) presence. Causality & Fix: When Cu(I) oxidizes to Cu(II), not only does the cycloaddition halt, but Cu(II) actively promotes the Glaser homocoupling of your valuable 13C3-propargyl alcohol, consuming your reagent[2]. To fix this, ensure your sodium ascorbate (the reducing agent) is freshly prepared and present in a 5- to 10-fold excess relative to copper. Cap the reaction vial immediately to minimize oxygen ingress[3].

Q2: I am seeing significant degradation and aggregation of my protein/peptide after the click reaction. How do I prevent this? A: This is caused by Reactive Oxygen Species (ROS). The ascorbate-driven reduction of dissolved oxygen in the presence of copper generates ROS (like hydroxyl radicals) that cleave peptide backbones and oxidize sensitive amino acid side chains[4]. Furthermore, dehydroascorbate (a byproduct of ascorbate oxidation) can covalently modify lysine and arginine residues, leading to aggregation[2]. Causality & Fix: You must decouple the copper from the biomolecule. Use a water-soluble accelerating ligand like THPTA or BTTAA at a 1:5 (Cu:Ligand) ratio. These ligands tightly coordinate Cu(I), accelerating the click reaction while acting as sacrificial reductants to protect the protein[5]. Additionally, add 5 mM aminoguanidine to the buffer; it acts as a chemical interceptor for ascorbate oxidation byproducts, preventing them from crosslinking your proteins[2].

Q3: My 13C NMR signals are extremely weak despite the reaction remaining clear/yellow (indicating active Cu(I)). Where did my alkyne go? A: You likely evaporated your reagent. Propargyl alcohol is a low-molecular-weight, volatile compound. A common mistake in CuAAC protocols is vigorously degassing the reaction mixture under high vacuum after all reagents have been added. Causality & Fix: Vacuum degassing will strip the volatile 13C3-propargyl alcohol right out of the solvent. Instead, degas your buffers (e.g., via argon sparging) before adding the alkyne, or simply rely on the THPTA/ascorbate system in a sealed tube, which is robust enough to handle mild dissolved oxygen without requiring harsh vacuum degassing[6].

Part 2: CuAAC Optimization Workflow

CuAAC_Troubleshooting Start Start CuAAC Reaction (13C3-Propargyl Alcohol + Azide) ColorCheck Observe Solution Color Start->ColorCheck IsBlue Blue/Green (Cu(II) Present) ColorCheck->IsBlue Oxidation IsClear Clear/Pale Yellow (Cu(I) Active) ColorCheck->IsClear Stable AddAscorbate Add Fresh Na-Ascorbate & Degas Buffer IsBlue->AddAscorbate CheckYield Monitor Yield via 13C NMR IsClear->CheckYield AddAscorbate->ColorCheck LowYield Low Yield / Homocoupling CheckYield->LowYield HighYield High Yield (>95%) CheckYield->HighYield AddLigand Increase THPTA/BTTAA Ratio (Cu:Ligand 1:5) LowYield->AddLigand AddLigand->Start

Decision tree for CuAAC troubleshooting based on visual Cu redox indicators and 13C NMR yield.

Part 3: Ligand Selection Matrix

Choosing the correct ligand is the most critical variable in optimizing CuAAC yields. The table below synthesizes the operational parameters for the three most common ligands used with propargyl alcohol.

LigandSolubilityOptimal Cu:Ligand RatioPrimary ApplicationCytotoxicity / ROS Protection
THPTA Highly Aqueous1:5Protein/DNA bioconjugation in pure water.Low toxicity; excellent ROS scavenger[6].
BTTAA Highly Aqueous1:5Live-cell labeling; extremely sensitive proteins.Lowest toxicity; fastest reaction kinetics[5].
TBTA Organic (DMSO/DMF)1:1 to 1:2Small molecule synthesis; polymer modification.High toxicity; requires organic co-solvents[7].

Part 4: Self-Validating Experimental Protocol

This protocol is specifically optimized for conjugating 13C3-propargyl alcohol to an azide-functionalized biomolecule (e.g., a protein or oligonucleotide) in aqueous conditions. It incorporates self-validating visual checks to ensure mechanistic integrity.

Reagent Preparation:

  • Buffer: Prepare 0.1 M Potassium Phosphate buffer (pH 7.0). Degas by bubbling Argon for 15 minutes prior to adding any volatile organics.

  • Catalyst Premix: In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO4 with 20 µL of 50 mM THPTA ligand[1].

    • Self-Validation Check: The solution must turn a brilliant blue. This confirms the successful formation of the Cu(II)-THPTA complex[6]. If it remains pale, your THPTA is degraded.

  • Reducing Agent: Prepare a 100 mM stock of Sodium Ascorbate in degassed water. Must be prepared immediately before use.

Reaction Assembly (in a 2 mL Eppendorf tube):

  • Add the biomolecule-azide to the degassed buffer to reach a final concentration of 25–50 µM.

  • Add 5 equivalents of 13C3-propargyl alcohol. (Keep the vial capped as much as possible to prevent evaporation).

  • Add 5 mM Aminoguanidine (optional, but highly recommended for proteins to prevent ascorbate-induced crosslinking)[2].

  • Add the pre-complexed CuSO4/THPTA solution.

  • Initiation: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate[3].

    • Self-Validation Check: Upon adding the ascorbate, the brilliant blue color of the Cu(II)-THPTA complex must immediately fade to clear or pale yellow. This visual shift guarantees the successful reduction to the catalytically active Cu(I) species.

  • Cap the tube tightly to prevent oxygen diffusion and mix on a slow rotisserie (30 rpm) at room temperature for 1 hour[3].

  • Quenching: Quench the reaction by adding 500 µM EDTA or DTPA to chelate the copper, stopping the reaction and preventing downstream oxidative damage during workup[4].

Part 5: References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PMC / NIH URL:[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation Source: PMC / NIH URL:[Link]

  • Click chemistry improved wet adhesion strength of mussel-inspired citrate-based antimicrobial bioadhesives Source: PMC / NIH URL:[Link]

  • Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction Source: ACS Publications URL:[Link]

  • Glen Report 26.15 - New Product - THPTA - A Water Soluble Click Ligand Source: Glen Research URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Purity in Propargyl Alcohol-¹³C₃ Workflows

Welcome to the Isotopic Labeling Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who observe an apparent loss of isotopic purity when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Isotopic Labeling Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who observe an apparent loss of isotopic purity when utilizing 1[1] in their synthetic workflows.

Loss of ¹³C enrichment is rarely due to the starting material itself. Instead, it is almost always the result of Kinetic Isotope Effects (KIE) , base-catalyzed molecular rearrangements , or analytical NMR artifacts . This guide provides a self-validating diagnostic framework to identify the root cause of your purity loss and the exact protocols required to correct it.

Diagnostic Workflow

G Start Low Isotopic Purity Detected NMR Is it an NMR Artifact? (Check NOE & T1) Start->NMR FixNMR Use Inverse-Gated Decoupling & Long D1 NMR->FixNMR Yes Chem Chemical Isotope Fractionation? NMR->Chem No KIE Kinetic Isotope Effect (Incomplete Rxn) Chem->KIE Yield < 100% Base Base-Catalyzed Isomerization? Chem->Base Yield = 100% FixKIE Drive Reaction to 100% Conversion KIE->FixKIE Allene Allene Formation (Signal Scrambling) Base->Allene Yes FixBase Use Weaker Bases or Buffer System Allene->FixBase

Fig 1. Diagnostic workflow for troubleshooting ¹³C isotopic purity loss.

Troubleshooting Guides & FAQs

Q1: My final click-chemistry product shows only 92% ¹³C enrichment, but my starting Propargyl alcohol-¹³C₃ was 99% pure. Where did the ¹³C go?

Analysis & Causality: You are observing isotopic fractionation driven by a2[2]. In reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cleavage and formation of bonds at the alkyne terminus have distinct activation energy barriers. Because ¹³C is heavier than ¹²C, it has a lower zero-point vibrational energy (ZPVE). Consequently, the ¹³C-labeled molecules require more energy to reach the transition state, causing the trace ¹²C impurities to 3[3]. If your reaction is stopped at 80-90% conversion, the product will be artificially enriched in ¹²C, and the unreacted starting material will be hyper-enriched in ¹³C. Solution: Drive the reaction to absolute completion. See Protocol 2 below.

Q2: During a base-catalyzed etherification, my ¹³C NMR shows unexpected peaks, and the propargyl signals are diminished. Is the label scrambling?

Analysis & Causality: The ¹³C label isn't chemically leaving the molecule; the molecule itself is rearranging. Propargylic alcohols are highly susceptible to 4[4]. In the presence of bases like DABCO, KOH, or even Et₃N, the propargylic proton is abstracted, forming an allene intermediate. This shifts the ¹³C labels from an sp hybridized alkyne to an sp² hybridized allene (or further to an E-enone). In your NMR spectrum, this appears as a loss of the specific propargyl signal and the appearance of "contaminant" peaks, mimicking a loss of isotopic purity. Solution: Avoid strong bases when working with propargyl alcohol. If basic conditions are mandatory, use strictly stoichiometric amounts of weak bases, or utilize buffered phase-transfer conditions.

Pathway PA Propargyl Alcohol-¹³C₃ (sp hybridized) Base Base (e.g., DABCO) Deprotonation PA->Base Allene Allene Intermediate (sp² hybridized) Base->Allene Enone E-Enone / Scrambled Products Allene->Enone

Fig 2. Base-catalyzed isomerization pathway of propargyl alcohol.

Q3: My MS data shows 99% ¹³C₃, but my ¹³C NMR integration suggests the internal alkyne carbon is only 85% enriched. Why the discrepancy?

Analysis & Causality: This is a classic analytical artifact caused by the Nuclear Overhauser Effect (NOE) and varying longitudinal relaxation times (T₁). In standard ¹H-decoupled ¹³C NMR, carbons directly attached to protons (like the terminal alkyne and the CH₂OH group) receive a 5[5]. The internal quaternary alkyne carbon does not. Furthermore, quaternary alkyne carbons have exceptionally long T₁ relaxation times (often >10 seconds). If your relaxation delay (D1) is too short, the internal carbon signal will not fully recover between scans, artificially depressing its integrated area relative to the others. Solution: Use inverse-gated decoupling to suppress the NOE, and add a relaxation agent combined with a long D1 delay. See Protocol 1 below.

Quantitative Data: KIE and NMR Parameters

To accurately diagnose your issue, compare your experimental parameters against the known physical constants for Propargyl alcohol-¹³C₃ summarized below:

Table 1. Expected NMR Parameters and KIE Values for Propargyl Alcohol-¹³C₃

Carbon PositionHybridizationTypical T₁ Relaxation (s)NOE SusceptibilityCuAAC Primary KIE (k¹²/k¹³)
C1 (-CH₂OH) sp³2 - 4High~1.01
C2 (Internal C≡) sp10 - 15Low~1.02 - 1.04
C3 (Terminal ≡CH) sp5 - 8Moderate~1.03 - 1.05

Experimental Protocols

Protocol 1: Self-Validating Quantitative ¹³C NMR for Isotopic Purity

Purpose: Eliminate NOE and T₁ artifacts to accurately quantify ¹³C enrichment across all three carbon positions.

  • Sample Preparation: Dissolve 20 mg of the ¹³C-labeled compound in 0.6 mL of CDCl₃.

  • Relaxation Agent: Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)₃] to the NMR tube. Causality: The paramagnetic chromium drastically shortens the T₁ relaxation times of all carbons, ensuring complete relaxation between pulses.

  • Spectrometer Setup: Configure the spectrometer for an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Causality: This turns off the decoupler during the relaxation delay, preventing NOE buildup while maintaining a decoupled spectrum during acquisition.

  • Parameters: Set the relaxation delay (D1) to at least 10 seconds. Set the pulse angle to 30° (or 90° if T₁ is fully suppressed by the Cr agent).

  • Validation Check: Integrate the solvent peak (natural abundance) against an internal standard of known concentration. If the ratio matches the theoretical value, the relaxation parameters are validated, and the ¹³C₃ integration is chemically accurate.

Protocol 2: High-Fidelity CuAAC Click Reaction (KIE Suppression)

Purpose: Prevent isotopic fractionation by driving the reaction to absolute completion, overcoming the 6[6] and KIE of the alkyne.

  • Stoichiometry: Use a 1.2x molar excess of the non-labeled azide relative to the Propargyl alcohol-¹³C₃. Causality: Ensuring the labeled alkyne is the limiting reagent forces its complete consumption, negating KIE fractionation.

  • Catalyst Loading: Prepare a robust catalytic system: 5 mol% CuSO₄·5H₂O and 10 mol% Sodium Ascorbate in a t-BuOH/H₂O (1:1) solvent mixture.

  • Reaction Execution: Stir vigorously at room temperature. Monitor strictly via LC-MS or TLC until the propargyl alcohol is completely undetectable. Do not stop the reaction prematurely.

  • Validation Check (Mass Balance): Recover the excess azide and isolate the triazole product. The isolated yield of the triazole must be >98% based on the alkyne. If the yield is <95%, isotopic fractionation has likely occurred, and the product's isotopic purity must be re-verified via Protocol 1.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Propargyl Alcohol-13C3 Applications in Biological Buffers

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 13C-labeled alkyne tags for click chemistry, metabolic labeling, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing 13C-labeled alkyne tags for click chemistry, metabolic labeling, and stimulated Raman scattering (SRS) imaging.

Introduction: The "Solubility" Paradox

When researchers report that propargyl alcohol-13C3 is "crashing out" or exhibiting poor aqueous solubility, they are encountering a paradox. Propargyl alcohol (HC≡C-CH2OH) and its 13C3 isotopologue are highly polar and fundamentally miscible with water and standard biological buffers ([1], ;[2],). Isotopic substitution (13C for 12C) does not alter this macroscopic miscibility.

Therefore, if you observe turbidity, phase separation, or a loss of concentration, you are not observing a primary solubility failure of the free monomer. Instead, you are likely witnessing base-catalyzed polymerization, evaporative loss, or the hydrophobic behavior of a conjugated derivative.

Section 1: Core Troubleshooting FAQs

Q: Why is my propargyl alcohol-13C3 forming a cloudy, yellow/brown precipitate in my biological buffer? A: Because free propargyl alcohol is infinitely soluble in water, true precipitation of the monomer is physically impossible under standard conditions. If your solution turns cloudy, it has undergone base-catalyzed polymerization . The terminal alkyne is highly reactive; at pH > 8.0 or when heated, propargyl alcohol undergoes exothermic polymerization or Meyer-Schuster rearrangement, forming an insoluble polypropargyl network ([3],).

Q: My stock concentration seems to be dropping rapidly over a few hours, but there is no precipitate. Is it crashing out invisibly? A: No, it is evaporating. Propargyl alcohol has a high vapor pressure of 1.54 kPa (11.6 mmHg) at 20°C ([2], ). Leaving a tube unsealed on the benchtop or subjecting it to vacuum centrifugation will result in rapid mass loss that mimics a drop in solubility.

Q: I am using a propargyl-13C3 tagged peptide/lipid, and it won't dissolve in PBS. How do I fix this? A: In this scenario, the solubility issue stems from your payload, not the propargyl tag. While the alcohol itself is hydrophilic, attaching it to a hydrophobic lipid or peptide via esterification/etherification removes the hydroxyl group's hydrogen-bonding capacity, rendering the entire conjugate hydrophobic. You must use co-solvents to disrupt the hydration shell (see Protocol B).

Section 2: Visual Troubleshooting Workflows

Troubleshooting Start Observation: 'Insoluble' Propargyl Alcohol-13C3 CheckType Are you using FREE propargyl alcohol or a DERIVATIVE? Start->CheckType Free Free Propargyl Alcohol-13C3 CheckType->Free Free Monomer Deriv Propargylated Derivative CheckType->Deriv Conjugated Payload CheckPH Check Buffer pH and Temperature Free->CheckPH Solvent Optimize Co-solvents (DMSO, PEG, etc.) Deriv->Solvent Hydrophobic Core Polymer pH > 8 or Heated: Base-Catalyzed Polymerization CheckPH->Polymer High pH / Temp Volatile Concentration Drop: Evaporation Loss CheckPH->Volatile Unsealed Tube

Fig 1. Troubleshooting decision tree for resolving apparent propargyl alcohol-13C3 solubility issues.

Mechanism Stable Stable Monomer (Miscible in Water) Base OH- / Heat (pH > 8.0) Stable->Base Air Open Air (20°C) Stable->Air Polymer Polypropargyl Alcohol (Insoluble Precipitate) Base->Polymer Gas Vapor Phase (Apparent Loss) Air->Gas

Fig 2. Mechanistic pathways leading to the apparent physical loss of propargyl alcohol in solution.

Section 3: Physicochemical Data Summary

Understanding the physical limits of your reagent is the first step in experimental design.

Physicochemical PropertyValue for Propargyl Alcohol-13C3Experimental Consequence / Troubleshooting Insight
Aqueous Solubility Miscible (Infinite)True precipitation of the free monomer in biological buffers is physically impossible.
Vapor Pressure 11.6 mmHg at 20°CHighly volatile. Unsealed tubes will result in rapid, invisible concentration drops.
Chemical Stability Polymerizes via base/heatForms insoluble polypropargyl alcohol at pH > 8.0 or at elevated temperatures.
Isotopic Raman Shift ~2053 cm⁻¹ (13C≡13C)Allows non-destructive validation of the intact alkyne tag in solution, shifted from the native 2129 cm⁻¹ ([4], ).

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not assume solubility; prove it analytically at each step.

Protocol A: Preparation and Validation of Stable Propargyl Alcohol-13C3 Monomer Stocks

Causality: To prevent base-catalyzed polymerization and evaporative loss, the buffer pH must be strictly controlled, and the system must remain hermetically sealed.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer and strictly adjust the pH to 7.0. Crucial: Do not use basic buffers like Tris pH 8.5 or carbonate buffers.

  • Solubilization: Inject the required volume of Propargyl Alcohol-13C3 directly into the buffer through the septum of a crimp-sealed amber vial to prevent evaporative escape.

  • Self-Validation (Raman Spectroscopy): Immediately measure the Stimulated Raman Scattering (SRS) or spontaneous Raman spectrum of a 10 µL aliquot. A sharp peak at ~2053 cm⁻¹ confirms the intact 13C≡13C bond ([5], ). A broad baseline shift or the disappearance of this peak indicates that polymerization has occurred.

  • Storage: Store at 4°C in the dark. Do not freeze/thaw repeatedly, as condensation on the cap can alter working concentrations.

Protocol B: Solubilizing Hydrophobic Propargyl-13C3 Derivatives (e.g., Tagged Lipids/Peptides)

Causality: Hydrophobic payloads conjugated to the propargyl tag require the disruption of hydration shells via organic co-solvents before introduction to aqueous media.

  • Primary Solubilization: Weigh 1 mg of the propargylated derivative. Add 100 µL of anhydrous DMSO or DMF to achieve a ~10 mg/mL stock. Vortex for 60 seconds until optically clear.

  • Aqueous Titration: Pipette 950 µL of 1X PBS (pH 7.4) into a 1.5 mL tube. While vortexing the PBS at medium speed, add 50 µL of the DMSO stock dropwise (10 µL at a time) to prevent localized nucleation. Final DMSO concentration should not exceed 5% v/v for live-cell assays.

  • Self-Validation (Centrifugation Assay): Centrifuge the final mixture at 10,000 × g for 10 minutes at 4°C. Carefully extract 100 µL from the absolute top of the supernatant.

  • Quantification: Measure the absorbance or run LC-MS on the supernatant aliquot. If the concentration matches your theoretical yield, true solubility is achieved. If a pellet is visible or the concentration is lower than calculated, your compound has formed invisible micelles or precipitated, requiring an increase in the DMSO fraction or the addition of a surfactant (e.g., 0.1% Tween-20).

References

  • Propargyl alcohol - Wikipedia. Source: Wikipedia. URL:[Link]

  • ICSC 0673 - PROPARGYL ALCOHOL. Source: International Labour Organization (ILO). URL:[Link]

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering. Source: Chemical Communications (NIH PMC). URL:[Link]

Sources

Optimization

Minimizing homocoupling side reactions in propargyl alcohol-13C3 synthesis

Technical Support Center: Minimizing Homocoupling in Propargyl Alcohol-¹³C₃ Workflows Introduction Propargyl alcohol-¹³C₃ is a critical, high-value isotopic building block used extensively in metabolic tracing, such as t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Homocoupling in Propargyl Alcohol-¹³C₃ Workflows

Introduction Propargyl alcohol-¹³C₃ is a critical, high-value isotopic building block used extensively in metabolic tracing, such as the synthesis of ¹³C-labeled 3-O-propargyl-D-glucose (3-OPG-¹³C₃) for Stimulated Raman Scattering (SRS) imaging[1]. However, its terminal alkyne moiety is highly susceptible to oxidative homocoupling (the Glaser-Hay reaction), which forms symmetric 1,3-diynes[2]. This side reaction not only consumes expensive isotopic starting materials but also complicates downstream purification[3]. This guide provides causal troubleshooting and validated protocols to suppress these side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does propargyl alcohol-¹³C₃ undergo homocoupling during cross-coupling or click chemistry (CuAAC) workflows? A1: The terminal alkyne proton is highly acidic (pKa ≈ 25)[2]. In the presence of a base and a Cu(I) catalyst, it readily deprotonates to form a nucleophilic copper(I) acetylide intermediate. If trace amounts of oxygen are present, Cu(I) is oxidized to Cu(II), which triggers the Glaser homocoupling mechanism, linking two ¹³C₃-propargyl units into a symmetric 1,3-diyne[2][4]. Because ¹³C-labeled precursors are utilized in stoichiometric or limiting amounts, even a minor homocoupling conversion drastically reduces the overall atom economy of your synthesis.

Q2: How can I differentiate between my desired cross-coupled product and the homocoupled byproduct? A2: In ¹³C NMR, the homocoupled 1,3-diyne will exhibit distinct chemical shifts compared to the monomeric alkyne or cross-coupled product due to the extended conjugated diyne system. Furthermore, in spontaneous Raman spectroscopy, the ¹³C≡¹³C stretching mode of the homocoupled product will shift significantly compared to the standard monomeric ¹³C-alkyne peak (typically around 2053 cm⁻¹)[1].

Section 2: Mechanistic Pathway & Visualization

To effectively troubleshoot, it is essential to understand the bifurcation point where the reaction diverges from the desired pathway to the homocoupling pathway.

Mechanism Start Propargyl Alcohol-¹³C₃ + Cu(I) Catalyst + Base Acetylide Cu(I)-Acetylide Intermediate Start->Acetylide O2 O₂ Ingress (Oxidation to Cu(II)) Acetylide->O2 Side Reaction NoO2 Anaerobic + Reductant (Maintains Cu(I) State) Acetylide->NoO2 Optimized Homocoupling Glaser Homocoupling (1,3-Diyne Byproduct) O2->Homocoupling Desired Desired Cross-Coupling (e.g., CuAAC / Sonogashira) NoO2->Desired

Mechanistic divergence of Cu-catalyzed propargyl alcohol-¹³C₃ reactions.

Section 3: Troubleshooting Guide

Issue 1: High levels of 1,3-diyne byproduct detected in the post-reaction mixture.

  • Causality: The presence of Cu(II) species drives the oxidative dimerization of the terminal alkyne[5]. This occurs when oxygen enters the system or when the catalyst itself is partially oxidized.

  • Resolution: Introduce a stoichiometric excess of a reducing agent. Agents such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate continuously reduce any formed Cu(II) back to the catalytically active, but homocoupling-inactive, Cu(I) state[5].

Issue 2: Homocoupling occurs during the workup/purification phase, not the reaction phase.

  • Causality: Post-reaction mixtures often contain active copper residues. When exposed to ambient air during extraction or filtration, these residues rapidly catalyze Glaser coupling[5].

  • Resolution: Quench the reaction completely before exposing it to air. This can be achieved by cooling the mixture below -28 °C prior to atmospheric exposure, or by adding a strong metal chelator (e.g., EDTA) to sequester copper ions immediately upon reaction completion[5].

Issue 3: Reducing agents and anaerobic conditions are insufficient for my specific highly reactive electrophile.

  • Causality: Some cross-coupling conditions are inherently oxidative or require prolonged heating, which inevitably leads to background homocoupling.

  • Resolution: Employ a temporary protecting group strategy. Protecting the terminal alkyne with a bulky trialkylsilyl group (e.g., Trimethylsilyl, TMS) replaces the acidic proton, sterically and electronically preventing the formation of the copper acetylide[2].

Section 4: Quantitative Impact of Reaction Conditions

The following table summarizes the causal impact of various reaction parameters on the yield of homocoupled byproducts during a standard Cu-catalyzed reaction with propargyl alcohol.

Reaction ParameterConditionHomocoupling Yield (%)Causal Explanation
Atmosphere Open Air> 40%Abundant O₂ drives rapid Cu(I) to Cu(II) oxidation, facilitating Glaser coupling[2].
Atmosphere Strict Argon (Degassed)< 5%Absence of O₂ stalls the oxidative catalytic cycle.
Reducing Agent None15 - 25%Trace dissolved O₂ and disproportionation generate sufficient Cu(II) for side reactions.
Reducing Agent 10 eq. Sodium Ascorbate< 1%Excess reductant continuously suppresses Cu(II) formation, protecting the alkyne[5].
Alkyne State Terminal (Unprotected)Variable (up to 40%)Acidic proton is freely available for acetylide formation[2].
Alkyne State TMS-Protected0%Steric bulk and lack of acidic proton completely inhibit acetylide formation[2].

Section 5: Validated Experimental Protocols

To ensure maximum trustworthiness and self-validation, the following protocols include built-in verification steps.

Protocol A: Synthesis of TMS-Protected Propargyl Alcohol-¹³C₃ (Preventative Approach)

Use this protocol when downstream reactions are incompatible with reducing agents or require harsh basic conditions.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Solvent & Reagent Addition: Dissolve Propargyl alcohol-¹³C₃ (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert atmosphere. Cool the solution to 0 °C using an ice bath[2].

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the solution[2]. Self-Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination.

  • Protection: Slowly add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise[2].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-4 hours[2].

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[2].

  • Verification: Analyze via ¹³C NMR. The disappearance of the terminal alkyne proton signal and the appearance of the TMS methyl protons confirm successful protection.

Protocol B: Anaerobic CuAAC Workflow (In-situ Suppression)

Use this protocol to perform click chemistry directly on the unprotected ¹³C₃-alkyne while suppressing homocoupling.

Workflow Step1 Degas Solvents (Freeze-Pump-Thaw) Step2 Add Cu(I) Catalyst & Ligand under Ar Step1->Step2 Step3 Add Excess Sodium Ascorbate Step2->Step3 Step4 Introduce Propargyl Alcohol-¹³C₃ Step3->Step4 Step5 Quench with EDTA Before Air Exposure Step4->Step5

Step-by-step workflow for suppressing oxidative homocoupling in ¹³C₃-alkyne handling.

  • Degassing: Subject all solvents (e.g., DMF/H₂O mixture) to three cycles of freeze-pump-thaw to rigorously remove dissolved oxygen.

  • Catalyst Preparation: In an anaerobic glovebox or under a strict Argon Schlenk line, combine the azide substrate, CuSO₄ (5 mol%), and a suitable ligand (e.g., THPTA, 10 mol%).

  • Reductant Addition: Add (+)-sodium L-ascorbate (50 mol% to 100 mol%) to the mixture[5]. Self-Validation: The solution should turn from blue/green (Cu(II)) to colorless or pale yellow, confirming the generation of active Cu(I).

  • Alkyne Addition: Introduce the Propargyl alcohol-¹³C₃ (1.0 eq) last to minimize its exposure to any transient Cu(II) species.

  • Post-Reaction Quench (Critical): Before opening the reaction vessel to ambient air, add a 0.5 M solution of EDTA to chelate the copper catalyst. This prevents post-reaction Glaser coupling during the workup phase[5].

References

  • Long, S. et al. "Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering." NIH PubMed Central / Chem Commun (Camb). Available at:[Link]

  • Koberstein, J. T. et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers..." ResearchGate. Available at:[Link]

  • "Adapting the Glaser Reaction for Bioconjugation." NIH PubMed Central. Available at:[Link]

  • "Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Purification of ¹³C₃-Propargyl Alcohol Reaction Products

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of ¹³C₃-labeled propargyl alcohol an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of ¹³C₃-labeled propargyl alcohol and its downstream reaction products (e.g., click chemistry intermediates, metabolic conjugates, and labeled pharmaceuticals).

Overview & Causality

Propargyl alcohol-¹³C₃ is a critical stable isotope-labeled building block[1]. However, isolating its reaction products via High-Performance Liquid Chromatography (HPLC) presents three fundamental physicochemical challenges:

  • High Polarity & Volatility: The low molecular weight and terminal hydroxyl/alkyne functionalities result in poor retention on standard reversed-phase (RP) columns[2].

  • Optical Invisibility: Terminal alkynes and aliphatic alcohols lack a conjugated π-system, rendering them nearly invisible to standard UV-Vis detectors above 210 nm[3].

  • Isotopic Co-elution: While ¹³C₃ labeling increases the mass by 3 Da (crucial for MS detection), it does not significantly alter the physicochemical properties, meaning labeled and unlabeled species will co-elute perfectly[4].

Decision Matrix & Workflow

Use the following logic tree to determine the optimal purification strategy based on the specific properties of your ¹³C₃-propargyl derivative.

HPLC_Workflow Start Crude ¹³C₃-Propargyl Reaction Mixture Assess Assess Analyte Properties (Polarity, UV Absorbance) Start->Assess UV_Check Has UV Chromophore? Assess->UV_Check Deriv Pre-column Derivatization (e.g., Co-complexation) UV_Check->Deriv No (Aliphatic) Direct Direct LC-MS or ELSD/CAD Detection UV_Check->Direct Yes (Conjugated) Polarity_Check Highly Polar? (LogP < 0) Deriv->Polarity_Check Direct->Polarity_Check HILIC HILIC or Aq. Normal Phase (Ammonium Acetate/MeCN) Polarity_Check->HILIC Yes RPLC Reversed-Phase (C18-AQ) (Water/MeOH or MeCN) Polarity_Check->RPLC No Prep Scale to Preparative HPLC (Isolate ¹³C₃ Product) HILIC->Prep RPLC->Prep

Figure 1: Decision matrix for HPLC method development of ¹³C₃-propargyl derivatives.

Troubleshooting Guide & FAQs

Q1: My ¹³C₃-propargyl alcohol derivatives are eluting in the void volume (t0) on my C18 column. How can I increase retention? A1: Causality: Propargyl alcohol and its early-stage derivatives are highly polar. In standard Reversed-Phase (RP) HPLC, highly polar molecules lack the hydrophobic surface area required to partition into the C18 stationary phase, causing them to elute with the solvent front[2]. Solution:

  • Switch to an Aqueous C18 (C18-AQ) Column: These columns are designed to resist phase collapse in 100% aqueous mobile phases, allowing you to start your gradient at 0% organic modifier.

  • Adopt HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar metabolites (e.g., bis-glutathione conjugates of propargyl alcohol[5]), HILIC is superior. It uses a polar stationary phase (like bare silica or amide) and relies on a water-enriched layer to retain analytes from a highly organic mobile phase (e.g., 90% Acetonitrile)[2][4].

Q2: I am using UV detection at 210 nm, but I see massive baseline drift and no distinct peaks for my alkyne products. What is wrong? A2: Causality: Unconjugated alkynes are poor UV chromophores. Monitoring at low wavelengths (≤210 nm) forces the detector to pick up the absorbance of the mobile phase itself (especially if using methanol or TFA), leading to baseline drift during gradient elution[2][3]. Solution:

  • Primary Fix: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS). The ¹³C₃ label provides a distinct +3 Da mass shift, making MS the gold standard for tracking these specific isotopes[4].

  • Alternative (Derivatization): If MS is unavailable, perform a pre-column derivatization. Reacting the alkyne with dicobalt octacarbonyl forms a stable alkyne-cobalt complex that absorbs strongly in the UV range and increases the molecule's lipophilicity for better RP-HPLC retention[3].

Q3: I am observing broad, tailing peaks for my ¹³C₃-propargylated PEG conjugates. How do I sharpen them? A3: Causality: Peak tailing for polar, hydroxylated molecules often results from secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support of the column[6]. Solution:

  • Lower the pH: Operate the mobile phase at a lower pH (e.g., pH 2.5 using 0.1% Formic Acid) to protonate residual silanols, neutralizing their charge and minimizing secondary interactions[6][7].

  • Column Choice: Ensure you are using a highly end-capped or base-deactivated column specifically designed to shield residual silanols[6].

Q4: How do I separate the ¹³C₃-labeled product from the unlabeled starting material? A4: Causality: Isotopologues (molecules differing only in isotopic composition) have nearly identical physicochemical properties (pKa, logP, hydrodynamic radius). Standard HPLC cannot resolve ¹³C from ¹²C compounds. Solution: You cannot separate them chromatographically. You must ensure high isotopic purity of your starting material (e.g., using 99 atom % ¹³C propargyl alcohol[8]) and rely on High-Resolution Mass Spectrometry (HRMS) to independently quantify the labeled vs. unlabeled species in your purified fraction.

Quantitative Data Summaries

Table 1: Mobile Phase Selection Matrix for ¹³C₃-Propargyl Derivatives

Analyte TypeRecommended ModeMobile Phase A (Aqueous)Mobile Phase B (Organic)Detection Strategy
Unreacted ¹³C₃-Propargyl AlcoholHILIC10 mM Ammonium Acetate (pH 5.8)AcetonitrileLC-MS (ESI+) or ELSD
¹³C₃-Propargyl-PEG ConjugatesRP-HPLC0.1% Formic Acid in WaterAcetonitrileLC-MS or CAD
Glutathione-¹³C₃ ConjugatesHILIC / RP-AQ10 mM Ammonium FormateMethanolLC-MS (ESI-)[4][5]
Cobalt-Derivatized AlkynesRP-HPLCWaterMethanolUV-Vis (approx. 254 nm)[3]

Table 2: Column Troubleshooting Parameters

Issue ObservedRoot CauseCorrective Action
High BackpressureBuffer precipitation or frit cloggingFlush with high % aqueous (no buffer), check sample solubility[2].
Retention Time DriftMobile phase evaporation or poor equilibrationEnsure ≥10 column volumes for equilibration; use capped reservoirs[6].
Ghost PeaksContamination from previous runs or solventsRun a blank gradient; use high-purity LC-MS grade solvents[2][7].

Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Column Cobalt Complexation for UV-Transparent Alkynes[3]

Purpose: To introduce a strong UV chromophore to ¹³C₃-alkynes for standard HPLC-UV purification.

  • Reagent Preparation: Dissolve the crude ¹³C₃-propargyl reaction product (approx. 0.1 mmol) in 2 mL of anhydrous dichloromethane (DCM).

  • Complexation: Add dicobalt octacarbonyl (Co₂(CO)₈) (1.2 equivalents) to the solution. Caution: Perform in a fume hood; carbon monoxide is released.

  • Reaction & Visual Validation: Stir at room temperature for 1-2 hours. Validation Check: The solution must transition from clear/pale to a deep dark red/brown, visually confirming the formation of the dicobalt hexacarbonyl complex.

  • Filtration: Pass the mixture through a short pad of silica gel or a 0.22 µm PTFE syringe filter to remove insoluble cobalt byproducts.

  • Evaporation & Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in the HPLC starting mobile phase (e.g., 50:50 Water:Methanol).

  • HPLC Analysis: Inject onto a C18 RP-HPLC column. Monitor UV absorbance at 254 nm or 350 nm. The cobalt complex will elute significantly later than the underivatized alkyne due to increased lipophilicity.

Protocol B: HILIC-MS Purification of Polar ¹³C₃-Propargyl Metabolites[4]

Purpose: To isolate highly polar downstream metabolites (e.g., 2-propynoic acid or glutathione conjugates) from biological matrices.

  • Sample Prep: Deproteinize the biological sample (e.g., urine or plasma) by adding 3 volumes of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Collection: Collect the supernatant and dry under vacuum. Reconstitute in 90% Acetonitrile / 10% Water containing 10 mM Ammonium Acetate.

  • Column Equilibration: Equilibrate a HILIC column (e.g., Amide or ZIC-HILIC) with 95% Acetonitrile / 5% 10 mM Ammonium Acetate for at least 15 column volumes.

  • Gradient Elution:

    • 0-5 min: Hold at 95% B (Acetonitrile).

    • 5-20 min: Linear gradient to 50% B.

    • 20-25 min: Hold at 50% B to elute highly polar bis-conjugates.

  • Detection & Analytical Validation: Monitor via ESI-MS in negative ion mode. Validation Check: Look for the characteristic +3 Da mass shift corresponding to the ¹³C₃ label (e.g., comparing to a ¹²C standard run). This exact mass differential mathematically validates that the eluting peak is the true labeled metabolite and not an endogenous background artifact[4].

References

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. URL: [Link]

  • Banijamali, A. R., et al. A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol. Pesticide Science. URL:[Link]

  • DeMatteo, V., et al. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry. PubMed (NIH). URL:[Link]

  • Li, X., et al. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. PubMed Central (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Propargyl Alcohol-¹³C₃ Cycloadditions

Introduction: The Challenge of Steric Congestion The 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Steric Congestion

The 1,3-dipolar cycloaddition between an azide and an alkyne, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of modern chemical synthesis due to its reliability and specificity.[1][2] However, when substrates possess significant steric bulk, such as substituted propargyl alcohols, researchers often encounter dramatically reduced reaction rates or complete reaction failure.[3][4] This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to overcome these steric challenges, with a special consideration for ¹³C₃-labeled propargyl alcohol, a valuable tool in mechanistic studies and metabolic tracing. While the isotopic labeling itself does not impose significant steric or electronic effects, its presence necessitates robust reaction conditions to ensure efficient conversion and high isotopic incorporation for subsequent analysis.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with a substituted propargyl alcohol is giving a very low yield. What is the most likely cause?

A1: The primary cause is likely steric hindrance. The bulky groups near the alkyne can impede the approach of the azide to the copper-acetylide intermediate, which is a critical step in the catalytic cycle.[3][5] This increases the activation energy of the reaction. Secondary causes can include catalyst inactivation or poor solubility of reactants.[3][6]

Q2: I'm observing a significant amount of a dimerized alkyne byproduct. What is this and how can I prevent it?

A2: You are likely observing the result of Glaser-Hay coupling, an oxidative homodimerization of terminal alkynes.[7] This side reaction is mediated by Cu(II) species, which can form if the active Cu(I) catalyst is oxidized by dissolved oxygen. To prevent this, ensure your reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen). Adding an excess of a reducing agent, like sodium ascorbate, is also crucial to maintain the copper in its active Cu(I) state.[3][7]

Q3: Does the ¹³C₃ labeling on my propargyl alcohol affect the reaction?

A3: The isotopic labeling has a negligible effect on the steric profile and electronic properties of the alkyne. Therefore, it does not directly hinder the reaction. Its primary relevance is in the analysis of the product, where techniques like ¹³C NMR and Mass Spectrometry can be used to confirm the successful incorporation of the labeled backbone. The challenge remains overcoming the steric hindrance of the substituents on the propargyl alcohol.

Q4: Are there alternatives to the standard copper-catalyzed (CuAAC) reaction for sterically hindered substrates?

A4: Yes. The most effective alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[2][8][9] This method typically forms the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC. RuAAC is known to be more tolerant of sterically demanding and internal alkynes because its mechanism does not involve the formation of a metal-acetylide intermediate in the same way.[8][9][10] However, extreme steric hindrance can sometimes still influence the regioselectivity of RuAAC.[1]

Q5: Can I just increase the temperature or reaction time?

A5: Increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance and is a common strategy.[11] However, excessive heat can lead to the degradation of sensitive substrates or promote side reactions like allene isomerization.[7] Prolonging the reaction time is often necessary, but it's crucial to monitor the reaction (e.g., by TLC or LC-MS) to track progress and identify potential product degradation.[5]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnose and solve common issues encountered during the cycloaddition of sterically hindered propargyl alcohols.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Product Yield 1. High Steric Hindrance: Bulky substituents on the propargyl alcohol or the azide are preventing the reactants from approaching the catalyst.[3][4]A. Optimize Ligand: Switch from standard ligands to those designed to create a more accessible catalytic center. Tris(2-benzimidazolylmethyl)amines (BimC) or N-heterocyclic carbene (NHC) ligands can be superior to the common TBTA.[12][13] B. Increase Temperature: Incrementally raise the reaction temperature to 40-80 °C. Monitor carefully for degradation.[11] C. Switch Catalyst System: Employ a Ruthenium-based catalyst (RuAAC), which is often more effective for hindered alkynes and yields the 1,5-regioisomer.[8][14]
2. Catalyst Inactivation: The active Cu(I) has been oxidized to inactive Cu(II) by oxygen.[6]A. Degas Solvents: Thoroughly sparge all solvents and the reaction vessel with an inert gas (Ar or N₂). B. Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before use.[5] C. Pre-form Catalyst: Mix the CuSO₄ and ligand solution for 1-2 minutes before adding it to the main reaction mixture.[4][15]
3. Poor Reagent Solubility: One or more reactants are not fully dissolved, limiting their availability for reaction.A. Solvent Screening: Test co-solvent systems. Common choices that can be mixed with water include t-butanol, DMSO, and DMF.[6] B. Increase Dilution: While it may slow the rate, ensuring all components are in solution is critical.
Formation of Side Products 1. Alkyne Dimerization (Glaser Coupling): Oxidative homocoupling of the propargyl alcohol forms a 1,3-diyne byproduct.[7]A. Rigorous Inert Atmosphere: Ensure the reaction is completely free of oxygen. B. Sufficient Reducing Agent: Use a slight excess of sodium ascorbate (e.g., 0.5 eq) to keep the copper reduced to Cu(I).[3]
2. Isomerization to Allenes: The propargyl alcohol rearranges to a less reactive allene, particularly at elevated temperatures.[7]A. Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration. B. Catalyst Choice: Avoid conditions or catalysts known to promote this isomerization.
Reaction is Very Slow 1. Insufficient Catalyst Activity: The chosen ligand or copper source is not active enough for the demanding substrate.A. Increase Catalyst Loading: Increase the catalyst loading from 1-5 mol% up to 10 mol%.[11] B. Use a More Active Ligand: Ligands like THPTA or advanced benzimidazole-based ligands can significantly accelerate the reaction.[4][12]
2. Low Reactant Concentration: The reaction is too dilute, leading to a slow bimolecular reaction rate.A. Increase Concentration: If solubility permits, increase the concentration of the reactants.[16]

Mechanistic Insights & Visualization

Understanding the reaction mechanism is key to effective troubleshooting. In a standard CuAAC reaction, steric clashes can occur at multiple points in the catalytic cycle, particularly when the bulky azide approaches the copper-acetylide intermediate.

CuAAC_Steric_Hindrance Figure 1. CuAAC Catalytic Cycle & Steric Hindrance CuI Cu(I) Catalyst Cu_Acetylide Copper-Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Propargyl Alcohol-¹³C₃ (R-C≡CH) Azide Azide (R'-N₃) Clash Steric Clash! Azide->Clash Metallacycle Copper-Triazolide Intermediate Cu_Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Protonolysis Product->CuI Catalyst Regeneration Clash->Metallacycle Hindered Approach

Caption: CuAAC cycle showing where steric hindrance can impede the reaction.

A logical workflow can guide your experimental troubleshooting process, saving time and resources.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow Start Start: Standard CuAAC (CuSO₄/NaAsc, tBuOH/H₂O, RT) CheckYield Low Yield or No Reaction? Start->CheckYield CheckSideProducts Side Products Observed? (e.g., Dimer) CheckYield->CheckSideProducts Yes Success Reaction Successful CheckYield->Success No Degas Improve Degassing & Increase NaAscorbate CheckSideProducts->Degas Yes IncreaseTemp Increase Temperature (40-80 °C) CheckSideProducts->IncreaseTemp No Degas->IncreaseTemp OptimizeLigand Optimize Ligand System (e.g., THPTA, BimC) IncreaseTemp->OptimizeLigand SwitchSystem Switch to RuAAC System (e.g., Cp*RuCl(PPh₃)₂) OptimizeLigand->SwitchSystem SwitchSystem->Success

Caption: A decision tree for troubleshooting hindered cycloadditions.

Optimized Experimental Protocols

Protocol 1: Optimized CuAAC for Hindered Substrates using THPTA Ligand

This protocol is a starting point for a 0.1 mmol scale reaction and may require further optimization.[4][17]

  • Reagent Preparation:

    • Azide Solution: Prepare a 1 M solution of your azide in a suitable solvent (e.g., DMSO).

    • Alkyne Solution: Prepare a 1 M solution of your propargyl alcohol-¹³C₃ in the same solvent.

    • Copper(II) Sulfate: Prepare a 50 mM solution in deionized, degassed water.

    • THPTA Ligand: Prepare a 250 mM solution in deionized, degassed water.

    • Sodium Ascorbate (NaAsc): Prepare a fresh 1 M solution in deionized, degassed water immediately before use.

  • Reaction Setup (under inert atmosphere):

    • To a clean reaction vial equipped with a stir bar, add 100 µL of the azide solution (0.1 mmol, 1.0 eq).

    • Add 110 µL of the propargyl alcohol-¹³C₃ solution (0.11 mmol, 1.1 eq).

    • Add your chosen reaction solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve a final concentration of ~0.1 M.

    • In a separate microcentrifuge tube, pre-mix the catalyst by adding 100 µL of the CuSO₄ solution (5 µmol, 0.05 eq) and 100 µL of the THPTA ligand solution (25 µmol, 0.25 eq). This creates a 5:1 ligand-to-copper ratio. Let this mixture stand for 2 minutes.[17]

    • Add the 200 µL of the pre-mixed catalyst solution to the main reaction vial.

    • Initiate the reaction by adding 50 µL of the fresh sodium ascorbate solution (50 µmol, 0.5 eq).

  • Reaction and Monitoring:

    • Seal the vial and stir the mixture vigorously.

    • If the reaction is slow at room temperature, place the vial in a pre-heated block at 40 °C or 60 °C.

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) at regular time points (e.g., 1h, 4h, 12h, 24h).

  • Work-up and Analysis:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Confirm product structure and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: RuAAC for Highly Hindered Substrates

This protocol is for researchers who find CuAAC ineffective. It generates the 1,5-regioisomer.[8][11]

  • Materials:

    • Azide (1.0 eq)

    • Propargyl alcohol-¹³C₃ (1.1 eq)

    • RuAAC Catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (2-5 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Reaction Setup (strict inert atmosphere required, e.g., in a glovebox):

    • To a flame-dried Schlenk flask containing a stir bar, add the RuAAC catalyst.

    • Add the azide and the propargyl alcohol-¹³C₃.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the vessel tightly.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60-100 °C with vigorous stirring. Ruthenium-catalyzed reactions often require higher temperatures than CuAAC.

    • Monitor the reaction progress by TLC or LC-MS. These reactions can take anywhere from 4 to 48 hours.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The crude product can often be purified directly by column chromatography on silica gel.

    • Characterize the 1,5-disubstituted triazole product by NMR and MS.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Choi, W., et al. (2017). Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. RSC Advances, 7(5), 2836-2840. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Zhang, L., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 117(3), 1331-1381. [Link]

  • Mejía, E., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 16(1), 123. [Link]

  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y.-H., & Finn, M. G. (2007). Benzimidazole and Related Ligands for Cu-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 129(42), 12696–12704. [Link]

  • Díez-González, S., et al. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Catalysts, 1(1), 51-69. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2717-2730. [Link]

  • Gan, G., et al. (2024). Ligand Control of Copper-Mediated Cycloadditions of Acetylene to Azides: Chemo- and Regio-Selective Formation of Deutero- and Iodo-Substituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 89(4), 2244-2254. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Mejía, E., et al. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link]

  • Hodel, F., et al. (2013). On-Surface Azide–Alkyne Cycloaddition on Cu(111): Does It “Click” in Ultrahigh Vacuum?. The Journal of Physical Chemistry C, 117(5), 2212-2217. [Link]

  • Mondal, T., & Anoop, A. (2015). Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling. The Journal of Physical Chemistry B, 119(34), 11074-11082. [Link]

  • Franc, G., & Kakkar, A. K. (2009). Click Chemistry beyond Metal-Catalyzed Cycloaddition. Chemistry – A European Journal, 15(23), 5630-5639. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

Sources

Troubleshooting

Handling moisture and air sensitivity of propargyl alcohol-13C3 reagents

Technical Support Center: Isotopic Reagents Division Topic: Handling Moisture and Air Sensitivity of Propargyl Alcohol-13C3 Welcome to the Technical Support Center. Propargyl alcohol-13C3 (uniformly 13C-labeled 2-propyn-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isotopic Reagents Division Topic: Handling Moisture and Air Sensitivity of Propargyl Alcohol-13C3

Welcome to the Technical Support Center. Propargyl alcohol-13C3 (uniformly 13C-labeled 2-propyn-1-ol) is a high-value building block critical for tracing glucose metabolism via Stimulated Raman Scattering (SRS)[1] and synthesizing complex 13C-labeled pharmaceuticals. While the pure alcohol is physically stable, its terminal alkyne and primary hydroxyl group make it highly reactive[2]. When utilized in transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Click chemistry), the introduction of ambient oxygen or moisture leads to catastrophic isotopic dilution, catalyst poisoning, and oxidative homocoupling[3].

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your isotopic labeling experiments.

Section 1: The Causality of Degradation (The "Why")

Before troubleshooting, it is critical to understand why air and moisture ruin reactions involving Propargyl alcohol-13C3. The reagent itself is fully miscible with water[4], meaning it acts as a sponge for atmospheric moisture. However, the true danger lies in how moisture and oxygen interact with the catalysts used to activate the alkyne.

  • Oxygen-Driven Glaser Homocoupling: In the presence of copper catalysts (Cu(I)/Cu(II)) and oxygen, the terminal alkyne rapidly undergoes oxidative dimerization to form a 13C6-diyne (Glaser-Hay coupling)[5][6]. Oxygen acts as the terminal oxidant, driving the catalytic cycle toward this unwanted pathway[7]. This not only consumes the expensive 13C3 reagent but also creates a structurally rigid, inseparable byproduct[3].

  • Moisture-Induced Catalyst Quenching: Hygroscopic absorption of atmospheric moisture introduces water into the anhydrous reaction environment. Water protonates sensitive organometallic intermediates and hydrolyzes transition metal catalysts (like Pd(0) or Cu(I) complexes), permanently halting the catalytic cycle.

G PA Propargyl Alcohol-13C3 Cu Cu(I) / Pd(0) Catalyst PA->Cu Activation Desired Target 13C3-Conjugate (Cross-Coupling) Cu->Desired Anaerobic/Anhydrous Diyne 13C6-Diyne Byproduct (Glaser Homocoupling) Cu->Diyne + O2 Quench Catalyst Quenching / Hydrolysis Cu->Quench + H2O O2 O2 (Air Exposure) O2->Diyne H2O H2O (Moisture) H2O->Quench

Mechanistic divergence of Propargyl alcohol-13C3 under anaerobic vs. aerobic/moist conditions.

Section 2: Troubleshooting & FAQs

Q: My 13C3-propargylation yield is <20%, and mass spectrometry shows a mass exactly double my reagent minus two protons. What happened? A: You are observing the Glaser homocoupling byproduct. Oxygen infiltrated your reaction vessel, acting as a terminal oxidant for your copper catalyst[7]. Ensure your Schlenk line achieves a vacuum of at least <0.1 mbar during your pump-purge cycles and use strictly degassed solvents (via the freeze-pump-thaw method).

Q: How should I store the leftover Propargyl alcohol-13C3 after breaking the ampoule? A: Propargyl alcohol tends to polymerize upon exposure to heat, light, or basic impurities[4]. Transfer the remaining reagent into an amber, flame-dried Schlenk tube or a vial with a PTFE-lined septum. Backfill with ultra-high-purity (UHP) Argon and store refrigerated at 4°C[8]. Crucial: Do not store it over basic desiccants (like K2CO3), as base treatment initiates polymerization[4].

Q: I need to transfer 50 µL of the reagent. Is a standard micropipette acceptable? A: No. Micropipettes expose the reagent to the ambient atmosphere and moisture. For highly sensitive downstream organometallic reactions, you must use a gas-tight Hamilton syringe purged three times with Argon, or perform a cannula transfer under positive Argon pressure[9].

Q: My reagent turned yellow/brown during storage. Is it ruined? A: Yes, discoloration indicates that autoxidation or base-catalyzed polymerization has occurred[2][4]. Because this is an isotopic reagent where precise mass and purity are critical, using degraded stock will ruin your isotopic enrichment ratios. You must perform a micro-distillation under reduced pressure to recover the pure, colorless liquid.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Air-Free Syringe Transfer via Schlenk Manifold

This self-validating protocol ensures zero oxygen/moisture ingress during the handling of Propargyl alcohol-13C3[10].

  • Glassware Preparation: Flame-dry a Schlenk flask under vacuum (approx. 10−2 mbar) for 5 minutes to remove adsorbed surface water. Allow it to cool to room temperature strictly under vacuum[11].

  • Manifold Cycling: Perform three vacuum/Argon cycles.

    • Self-Validation Step: Close the manifold vacuum valve; if the digital Pirani gauge pressure rises, you have a leak in your system. Do not proceed until the system holds a static vacuum[9].

  • Syringe Purging: Insert a long, flexible needle attached to a gas-tight syringe into the Argon-filled flask via the septum. Draw Argon into the syringe and expel it outside. Repeat this three times to displace all dead-volume air inside the needle.

  • Reagent Transfer: Pierce the septum of the Propargyl alcohol-13C3 vial (which must be maintained under positive Ar pressure). Slowly withdraw the required volume, pull the plunger slightly further to maintain an Ar blanket at the needle tip, and transfer directly to the reaction flask.

Schlenk Start Flame-Dried Schlenk Flask Cycle 3x Vacuum/Argon Cycles Start->Cycle Solvent Add Anhydrous Solvent Cycle->Solvent Static Vacuum < 0.1 mbar Fail Gauge Pressure Rises (Leak Detected) Cycle->Fail Pressure Rises Transfer Gas-Tight Syringe Transfer of 13C3-Reagent Solvent->Transfer Positive Ar Pressure Success Air-Free Reaction Initiated Transfer->Success Sealed System Fail->Cycle Fix Leak & Restart

Standard Schlenk workflow for the air-free transfer of sensitive isotopic reagents.

Section 4: Quantitative Data & Handling Metrics

To maximize the shelf life and reactivity of your 13C3-labeled reagent, adhere to the following environmental constraints:

ParameterOptimal ConditionDegradation RiskCausality
Storage Temperature 4°C (Refrigerated)[8]HighHeat initiates spontaneous polymerization of the alkyne group[4].
Atmosphere UHP Argon (Ar)CriticalOxygen acts as a terminal oxidant for Glaser homocoupling[7].
Container Amber glass, PTFE septumModerateUV/Light exposure accelerates autoxidation and polymerization[4].
Drying Agents Activated Molecular Sieves (3Å)CriticalBasic desiccants (e.g., KOH, K2CO3) trigger base-catalyzed polymerization[4].
Solvent Miscibility Polar organics, WaterHighHigh water miscibility means the reagent rapidly absorbs atmospheric moisture[2].

References

  • An Illustrated Guide to Schlenk Line Techniques. schlenklinesurvivalguide.com. [Link]

  • Propargyl alcohol (13C3, 99%)|CIL - 大塚製薬. otsuka.co.jp. [Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC. nih.gov.[Link]

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering - eScholarship. escholarship.org. [Link]

  • The Szabó Group - Department of Chemistry - Stockholms universitet. su.se. [Link]

  • Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. rawsource.com. [Link]

  • Propargyl Alcohol Supplier in Europe. solechem.eu. [Link]

  • Trap, Vacuum line, Schlenk techniques - EPFL. epfl.ch. [Link]

  • Schlenk Line - UNM: Chemistry Department. unm.edu.[Link]

  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. rsc.org. [Link]

  • Glaser coupling - Wikipedia. wikipedia.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

Propargyl Alcohol-13C3 vs. Unlabeled Propargyl Alcohol: A Comparison Guide for Mechanistic Kinetics

For researchers and drug development professionals, understanding the precise catalytic cycle of a reaction is critical for optimizing yields, minimizing side products, and scaling up syntheses. Propargyl alcohol (HC≡C-C...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the precise catalytic cycle of a reaction is critical for optimizing yields, minimizing side products, and scaling up syntheses. Propargyl alcohol (HC≡C-CH₂OH) is a ubiquitous C3 building block used extensively in click chemistry (CuAAC), cross-couplings, and transition-metal-catalyzed hydrofunctionalizations.

While unlabeled propargyl alcohol is the standard substrate for library synthesis and manufacturing, its isotopically labeled counterpart, Propargyl alcohol-13C3 (uniformly labeled at the C1, C2, and C3 positions)[1], serves a completely different purpose. It is a highly specialized analytical probe used to measure Heavy Atom Kinetic Isotope Effects (13C KIEs). This guide objectively compares their utility and provides a comprehensive, field-proven methodology for using 13C3-labeled variants to elucidate rate-determining steps (RDS) in complex catalytic systems.

Mechanistic Principles: Why Compare 12C vs. 13C?

Macroscopically, Propargyl alcohol-13C3 and unlabeled propargyl alcohol exhibit identical chemical reactivity, solubility, and yield profiles. The performance difference is strictly analytical, rooted in quantum mechanics.

The Causality of Kinetic Isotope Effects: The fundamental difference between the two molecules lies in their zero-point energies (ZPE). Because the 13C atom is heavier than the 12C atom, the ZPE of bonds involving 13C (such as C-C, C-H, or C-O) sits lower in the potential energy well.

  • If a bond involving a labeled carbon is broken or formed during the rate-determining step, the activation energy required for the 13C3 isotopologue will be slightly higher than that of the unlabeled molecule.

  • This minute difference in activation energy results in the unlabeled molecule reacting slightly faster ( k12​>k13​ ), yielding a "normal" primary KIE ( k12​/k13​>1.01 )[2].

  • If the bond is not involved in the RDS, the reaction rates are identical, and the KIE is near unity (~1.000).

By comparing the reaction rates of the unlabeled and 13C3-labeled propargyl alcohol, researchers can definitively map the transition state of a reaction[3].

KIE_Logic KIE Measured 13C KIE Value Normal Normal KIE (> 1.01) KIE->Normal Unity Unity KIE (~ 1.00) KIE->Unity Inverse Inverse KIE (< 0.99) KIE->Inverse RDS1 Bond Cleavage/Formation is Rate-Determining Normal->RDS1 RDS2 Step is Not Rate-Determining Unity->RDS2 RDS3 Change to Stiffer Bond (e.g., sp to sp2/sp3) Inverse->RDS3

Logical interpretation of 13C KIE values for elucidating rate-determining steps.

Comparative Performance & Quantitative Data

Heavy atom KIEs are notoriously small (typically a 1% to 4% difference in rate) compared to deuterium isotope effects. The table below summarizes the expected kinetic behavior of unlabeled vs. 13C3-labeled propargyl alcohol in standard transformations, demonstrating how the isotopic comparison directly answers mechanistic questions[4].

Table 1: Kinetic Isotope Effects in Representative Propargyl Alcohol Transformations

Reaction TypeHypothesized Rate-Determining Step (RDS)Expected 13C KIE ( k12​/k13​ )Mechanistic Interpretation
CuAAC (Click Chemistry) C-N Bond Formation1.02 – 1.04 (at C1/C2)Primary KIE indicates nucleophilic attack at the alkyne is rate-limiting.
CuAAC (Click Chemistry) Alkyne Cupration (Deprotonation)~1.00 (C2), >1.02 (C1)KIE localized specifically at C1 indicates terminal C-H cleavage is the RDS.
Sonogashira Coupling Oxidative Addition of Aryl Halide~1.000 (Unity)The alkyne is not involved in the RDS; zero isotopic fractionation occurs.
Hydrofunctionalization Nucleophilic Attack on Activated Alkyne1.01 – 1.03Normal KIE on the alkynyl carbon confirms rate-limiting nucleophilic attack.

Experimental Protocol: Self-Validating Competitive KIE Determination

To accurately measure the minute kinetic differences between unlabeled and 13C3 propargyl alcohol, running two separate parallel reactions is insufficient. Even a 0.1 °C temperature fluctuation between flasks can cause rate differences that mask the true KIE.

To solve this, the competitive intermolecular KIE experiment is the gold standard. By mixing both isotopologues in a single flask, the system becomes self-validating: both molecules experience the exact same catalyst concentration, temperature, and mixing efficiency.

Step-by-Step Methodology

Step 1: Preparation of the Isotopic Mixture

  • Weigh highly pure unlabeled propargyl alcohol and Propargyl alcohol-13C3[1] to create an exact equimolar (1:1) mixture.

  • Analyze the starting mixture via High-Resolution Mass Spectrometry (HRMS) or quantitative 13C NMR (qNMR) to determine the exact initial isotopic ratio ( R0​ ).

Step 2: Partial Conversion Reaction (Critical Phase)

  • Add the isotopic mixture to the reaction vessel containing your catalyst and coupling partner (e.g., an azide for CuAAC).

  • Monitor the reaction meticulously via GC-FID or LC-UV.

  • Quench the reaction strictly at 50% to 80% conversion.

    • Causality: If the reaction proceeds to 100% completion, all starting material is consumed. The product's isotopic ratio will simply mirror R0​ , destroying the kinetic data. Quenching at partial conversion forces the faster-reacting unlabeled isotopologue to enrich in the product pool, leaving the unreacted starting material enriched in the 13C3 isotopologue.

Step 3: Isolation and Analysis

  • Separate the formed product from the unreacted propargyl alcohol using flash column chromatography.

  • Measure the isotopic ratio of the recovered starting material ( RSM​ ) and the isolated product ( RP​ ) using HRMS.

Step 4: KIE Calculation Calculate the KIE using the standard competitive Bigeleisen-Mayer equation:

KIE=ln(1−F⋅R0​RP​​)ln(1−F)​

(Where F is the fractional conversion of the reaction).

KIE_Workflow Start 1:1 Mixture (12C vs 13C3 Propargyl Alcohol) Rxn Run Reaction (Quench at 50% Conversion) Start->Rxn Isolate Isolate Product & Recover Unreacted SM Rxn->Isolate Analyze HRMS / qNMR Analysis (Measure Isotope Ratios) Isolate->Analyze Calc Calculate KIE (k12 / k13) Analyze->Calc

Workflow for competitive 13C kinetic isotope effect (KIE) determination.

Conclusion

While unlabeled propargyl alcohol remains the workhorse for synthetic execution, Propargyl alcohol-13C3 is an unparalleled diagnostic tool. By leveraging the subtle zero-point energy differences between 12C and 13C, researchers can execute competitive kinetic experiments that definitively map transition states, validate computational models, and drive the rational design of next-generation catalysts.

References

  • Ron Kluger Research Group, University of Toronto. "Research Interests - Decarboxylation mechanisms and 12C/13C kinetic isotope effects". Source: utoronto.ca. URL: [Link]

  • ChemRxiv. "Mechanistic Insights into Atom-Economical Bromoalkynylation of Ynamides: 1,3-Alkynyl Migration Explored through 13C Kinetic Isotope Effects". Source: chemrxiv.org. URL: [Link]

  • ETH Zurich Research Collection. "Mechanistic Investigation of the Nickel-Catalyzed Transfer Hydrocyanation of Alkynes". Source: ethz.ch. URL: [Link]

Sources

Comparative

Cost-benefit analysis of propargyl alcohol-13C3 vs 15N labeling for NMR

Precision vs. Panorama: A Cost-Benefit Analysis of Propargyl Alcohol- 13 C 3​ vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Precision vs. Panorama: A Cost-Benefit Analysis of Propargyl Alcohol- 13 C 3​ vs. 15 N Labeling in Biomolecular NMR

In the realm of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, isotopic labeling is the fundamental bridge between invisible molecular architectures and resolvable spectral data. As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the optimal isotopic labeling strategy. The choice often boils down to a fundamental trade-off: do we need a global, panoramic view of the molecule, or a highly targeted, precision probe?

This guide provides an objective, data-driven comparison between global metabolic labeling using Nitrogen-15 ( 15 N) and site-directed post-translational labeling using Propargyl Alcohol- 13 C 3​ via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By analyzing the mechanistic causality, cost dynamics, and experimental workflows of both approaches, this guide will help you optimize your spectrometer time and research budget.

Mechanistic Causality and Application Scope

The Panoramic View: 15 N Metabolic Labeling

Mechanism & Causality: 15 N labeling relies on the metabolic incorporation of 15 N-enriched precursors (typically 15 NH 4​ Cl) during recombinant protein expression in minimal media. Because 15 N has a nuclear spin of ½, it renders the amide backbone of nearly every amino acid (excluding the secondary amine of proline) NMR-active. This global incorporation allows for the acquisition of 2D 1 H- 15 N Heteronuclear Single Quantum Coherence (HSQC) spectra, often referred to as the protein's "fingerprint." The causality here is straightforward: uniform labeling yields comprehensive structural and dynamic data across the entire polypeptide chain.

Limitations: As protein size increases beyond 30 kDa, the rotational correlation time ( τc​ ) increases, leading to faster transverse relaxation ( T2​ ) and severe line broadening. Furthermore, the sheer number of amide resonances causes debilitating spectral congestion, making peak assignment nearly impossible without advanced, highly expensive deuteration or specific amino-acid labeling strategies[1].

The Precision Probe: Propargyl Alcohol- 13 C 3​ Click Labeling

Mechanism & Causality: Propargyl alcohol- 13 C 3​ ( HC≡C−CH2​OH ) is a small, bioorthogonal alkyne probe where all three carbon atoms are 13 C-enriched[2]. It is conjugated to a target molecule (protein, nucleic acid, or nanoparticle) bearing an azide handle via CuAAC "click" chemistry[3].

The causality of this approach is rooted in signal isolation . By introducing a specific 13 C 3​ spin system into an otherwise NMR-silent (unlabeled) macroscopic complex, the resulting 1 H- 13 C HSQC or 1D 13 C spectra exhibit zero background interference. The triazole linkage and the adjacent 13 C-labeled carbinol carbon provide distinct, highly sensitive chemical shifts that report directly on the local microenvironment of the conjugation site. This circumvents the size limitations of traditional NMR, allowing for the study of massive targets like ultrasmall gold nanoparticles or large protein complexes[4].

Visualizing the Labeling Workflows

Decision matrix for selecting between global 15N labeling and targeted 13C3-propargyl click probes.

CuAAC click chemistry workflow for site-specific 13C3-propargyl alcohol NMR labeling.

Quantitative Cost-Benefit Analysis

The true cost of an NMR experiment is a function of reagent pricing, preparation time, and the interpretability of the resulting data. While 15 NH 4​ Cl is relatively inexpensive per gram, the requirement for liters of culture media and the potential need for expensive specific 15 N-amino acids to reduce spectral overlap drive up the cost[5]. Conversely, Propargyl alcohol- 13 C 3​ has a high upfront cost per gram[2], but the micro-molar quantities required for a highly efficient click reaction make the cost per NMR sample exceptionally low.

Table 1: Comparative Performance and Cost Metrics

Metric 15 N Metabolic LabelingPropargyl Alcohol- 13 C 3​ Click Labeling
Primary Application Global protein structure and backbone dynamicsTargeted binding, local conformation, nanoparticles
Cost per NMR Sample ~$50 - $150 (M9 media + 15 NH 4​ Cl)~$10 - $20 (Micro-molar usage of 13 C 3​ probe)
Spectral Complexity High (1 peak per amino acid)Extremely Low (Only the 13 C 3​ triazole handle)
Target Size Limitation < 30 kDa (without deuteration)Virtually unlimited (zero background interference)
Preparation Time 4-7 days (Expression & Purification)1-2 days (Click conjugation & Dialysis)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a strict built-in checkpoint to verify success before proceeding to the costly NMR acquisition phase.

Protocol A: Uniform 15 N Labeling of Recombinant Proteins
  • Pre-culture & Inoculation: Grow E. coli (e.g., BL21) in 50 mL of LB media overnight. Centrifuge and resuspend the pellet in 1L of M9 minimal media containing 1 g/L 15 NH 4​ Cl as the sole nitrogen source. (Causality: Depleting 14 N forces the bacteria to synthesize all amino acids using the 15 N isotope).

  • Expression: Grow at 37°C until OD 600​ reaches 0.6. Induce with 1 mM IPTG and express overnight at 18°C.

  • Purification: Lyse cells and purify the target protein via Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC).

  • VALIDATION CHECKPOINT (Critical): Perform Electrospray Ionization Mass Spectrometry (ESI-MS) on the purified protein. Compare the mass to an unlabeled control. Do not proceed to NMR if the isotopic incorporation is <95%.

  • NMR Preparation: Buffer exchange the validated protein into NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.5, 50 mM NaCl, 10% D 2​ O) and concentrate to 0.5 - 1.0 mM.

Protocol B: Site-Specific 13 C Labeling via CuAAC with Propargyl Alcohol- 13 C 3​
  • Target Functionalization: Ensure your target protein or nanoparticle possesses an accessible azide group (e.g., via the incorporation of the unnatural amino acid p-azidophenylalanine)[4].

  • CuAAC Reaction Setup: In a degassed buffer, mix the azide-target (e.g., 100 µM) with 5-10 molar equivalents of Propargyl Alcohol- 13 C 3​ [2].

  • Catalyst Addition: Add a premixed solution of CuSO 4​ (1 mM) and THPTA ligand (5 mM), followed immediately by Sodium Ascorbate (5 mM). (Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) species. THPTA is strictly required to stabilize Cu(I) and prevent the generation of Reactive Oxygen Species (ROS) that would otherwise degrade the protein).

  • Incubation & Purification: Incubate at room temperature for 2 hours. Remove unreacted Propargyl Alcohol- 13 C 3​ and copper salts via extensive dialysis or SEC.

  • VALIDATION CHECKPOINT (Critical): Perform an FT-IR scan of the purified conjugate. The complete disappearance of the azide asymmetric stretch peak (~2100 cm −1 ) validates quantitative click conjugation[3].

  • NMR Preparation: Concentrate the sample and acquire 1D 13 C or 2D 1 H- 13 C HSQC spectra. The 13 C-enriched carbinol carbon will appear as a highly distinct, isolated resonance.

References

  • Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling Source: Oxford Academic (Bioinformatics) URL:[Link]

  • Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy Source: ACS Publications (Langmuir) URL:[Link]

  • Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis Source: National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Validating metabolic flux analysis models using propargyl alcohol-13C3 tracers

Validating Metabolic Flux Analysis Models: A Comparative Guide to Propargyl Alcohol-¹³C₃ Derived Tracers vs. Traditional Isotopes Introduction Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellu...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Metabolic Flux Analysis Models: A Comparative Guide to Propargyl Alcohol-¹³C₃ Derived Tracers vs. Traditional Isotopes

Introduction

Metabolic Flux Analysis (MFA) is the gold standard for quantifying intracellular metabolic pathway rates. Historically, drug development professionals and metabolic researchers have faced a strict dichotomy: use traditional ¹³C-labeled isotopes (e.g., U-¹³C-Glucose) for rigorous, quantitative mass spectrometry flux analysis, or use alkyne-tagged probes (e.g., 3-O-propargyl-D-glucose, 3-OPG) for high-resolution spatial imaging via Raman spectroscopy.

The commercial availability of Propargyl Alcohol-¹³C₃ ()[1] has bridged this gap. By serving as a foundational building block to synthesize ¹³C-isotope-edited alkyne probes (such as 3-OPG-¹³C₃), it enables dual-modal metabolic tracking . This guide objectively compares the performance of Propargyl Alcohol-¹³C₃ derived tracers against traditional alternatives, providing mechanistic insights, supporting experimental data, and self-validating protocols.

Mechanistic Grounding: The Physics of Isotope-Edited Raman & Flux

Why synthesize probes from Propargyl Alcohol-¹³C₃ instead of standard Propargyl Alcohol? The answer lies in the physics of the harmonic oscillator and the requirements of multiplexed imaging.

  • Eliminating Vibrational Crosstalk (Causality): In Stimulated Raman Scattering (SRS) microscopy, the standard alkyne (C≡C) stretching frequency occurs at 2129 cm⁻¹. However, when researchers attempt two-color imaging to track multiple metabolites (e.g., using deuterated D7-glucose alongside an alkyne probe), severe crosstalk occurs because the C-D stretching frequency (2133 cm⁻¹) overlaps with the standard alkyne peak.

  • The Isotope Effect: By substituting ¹²C with ¹³C using Propargyl Alcohol-¹³C₃, the reduced mass ( μ ) of the diatomic oscillator increases. According to Hooke's Law for molecular vibrations ( ν∝k/μ​ ), this heavier mass decreases the vibrational frequency. The ¹³C≡¹³C tag shifts the Raman peak by 76 cm⁻¹ down to 2053 cm⁻¹ ()[2]. This creates a distinct, crosstalk-free spectral window in the cell Raman-silent region[2].

  • Downstream MFA Compatibility: Beyond spatial imaging, the ¹³C label is conserved during metabolic incorporation, allowing cells to be lysed post-imaging for traditional LC-MS/MS or NMR-based isotopomer analysis.

Objective Performance Comparison

To validate the utility of Propargyl Alcohol-¹³C₃ derived probes, we must compare them against current industry standards.

Feature / MetricU-¹³C-Glucose (Traditional)3-OPG (Standard Alkyne)3-OPG-¹³C₃ (Propargyl Alcohol-¹³C₃ Derived)
Primary Modality LC-MS/MS, NMRSRS Imaging, Click ChemistryDual-Modal: SRS Imaging + LC-MS/MS
Spatial Resolution None (Bulk lysis required)High (Sub-cellular via SRS)High (Sub-cellular via SRS)
Raman Peak N/A (Raman silent)2129 cm⁻¹2053 cm⁻¹ (Isotope-edited)[2]
Multiplexing N/AImpossible (Crosstalk at 2133 cm⁻¹)Excellent (<10% crosstalk with D7-Glucose)[3]
Quantitative Flux Gold StandardPoor (No heavy isotope tracing)High (+3 Da mass shift tracking)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols form a self-validating system: the successful synthesis of the probe is inherently validated by the downstream dual-modal detection workflow.

Protocol A: Synthesis of 3-OPG-¹³C₃ from Propargyl Alcohol-¹³C₃

Rationale: This synthesis installs the ¹³C-alkyne tag onto a glucose backbone via nucleophilic substitution, ensuring the label remains stable during intracellular metabolism.

  • Tosylation: React Propargyl Alcohol-¹³C₃ (1 eq) with p-toluenesulfonyl chloride (1.2 eq) in dichloromethane and pyridine at 0°C to yield propargyl tosylate-¹³C₃[2].

  • Nucleophilic Substitution: Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in dry THF. Add sodium hydride (NaH, 60% dispersion) at 0°C and stir for 30 mins[4].

  • Coupling: Add the synthesized propargyl tosylate-¹³C₃ dropwise. Reflux the mixture to drive the substitution[4].

  • Deprotection: Treat the intermediate with acidic conditions to remove the isopropylidene protecting groups, yielding 3-OPG-¹³C₃[2].

  • Validation: Purify via flash chromatography. Confirm the product via ¹H-NMR and verify the Raman shift at 2053 cm⁻¹ using a spontaneous Raman spectrometer[2].

Protocol B: Dual-Modal Metabolic Flux Workflow (SRS + LC-MS/MS)

Rationale: This protocol validates the metabolic incorporation of the synthesized tracer both spatially and quantitatively.

  • Cell Culture & Isotope Labeling: Seed PC-3 (prostate cancer) cells in glass-bottom dishes. Starve cells in glucose-free DMEM for 2 hours.

  • Tracer Incubation: Introduce 25 mM of 3-OPG-¹³C₃ into the media. Incubate for 2 to 4 hours at 37°C[2].

  • SRS Imaging (Spatial Validation): Wash cells with PBS. Image live cells using a picosecond SRS microscope tuned to the 2053 cm⁻¹ vibrational frequency[3]. Expected Result: Strong signal in the cytosol indicating active glucose uptake and macromolecular incorporation.

  • Metabolite Extraction: Immediately quench metabolism by adding pre-chilled (-80°C) 80% methanol to the dish. Scrape the cells and centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis (Flux Validation): Inject the supernatant into a triple quadrupole LC-MS/MS system. Expected Result: Detection of +3 Da mass shifts in downstream glycolytic and lipogenic intermediates, confirming the carbon backbone flux.

Visualizations of Dual-Modal Workflows

Workflow cluster_0 Dual-Modal Detection A Propargyl Alcohol-13C3 B Synthesis: 3-OPG-13C3 A->B Tosylation & Substitution C Live Cell Incubation B->C 25 mM, 2 hrs D SRS Imaging (2053 cm⁻¹) C->D Spatial Mapping E Cell Lysis & Extraction C->E Quench F LC-MS/MS Flux Analysis E->F 13C Tracing

Workflow of Dual-Modal MFA using Propargyl Alcohol-13C3 derived probes.

Mechanism GLUT GLUT Transporter Glucose Uptake Cytosol Cytosolic Pool Metabolic Incorporation GLUT->Cytosol Probe 3-OPG-13C3 Probe (Alkyne-13C tag) Probe->GLUT Raman Isotope-Edited Raman Peak: 2053 cm⁻¹ Cytosol->Raman Vibrational Imaging MS Mass Spectrometry 13C Mass Shift (+3 Da) Cytosol->MS Isotopic Quantification

Mechanistic pathway of isotope-edited Raman imaging and 13C flux quantification.

References

  • Two-color Vibrational Imaging of Glucose Metabolism by Stimulated Raman Scattering Source: Chemical Communications (Cambridge, England), 54(2), 152–155. (Long, R., et al., 2018). URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns: 13C3-propargyl alcohol vs standard

As a Senior Application Scientist, I approach mass spectrometry not merely as a tool for molecular weighing, but as a definitive window into gas-phase ion chemistry. When developing quantitative assays or tracing metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach mass spectrometry not merely as a tool for molecular weighing, but as a definitive window into gas-phase ion chemistry. When developing quantitative assays or tracing metabolic pathways, isotopic labeling is an indispensable strategy. Comparing standard propargyl alcohol (12C) with its fully labeled 13C3 isotopologue provides an elegant, self-validating map of its fragmentation logic.

This guide objectively compares the electron ionization mass spectrometry (EI-MS) fragmentation patterns of standard propargyl alcohol against 13C3-propargyl alcohol, detailing the mechanistic causality behind the spectral shifts and providing a robust, self-validating experimental protocol.

Mechanistic Causality in EI-MS Fragmentation

Under standard 70 eV electron ionization, propargyl alcohol generates a molecular ion [M]⁺• at m/z 56. However, because the cation is weakly bound, it strongly favors dissociative ionization pathways, specifically the H-loss channel (1). By substituting the carbon backbone with 13C, the molecular weight shifts to 59 Da. Tracking this +3 Da shift across the spectrum allows us to definitively assign structural fragments:

  • Alpha-Cleavage (H-loss): The most prominent pathway is the loss of a hydrogen radical to form the resonance-stabilized propargyl oxonium ion (m/z 55 in the standard). In the 13C3 analog, this shifts exactly by +3 Da to m/z 58, confirming that the entire three-carbon backbone remains intact during this cleavage.

  • Hydroxyl Radical Loss: Cleavage of the C-O bond results in the loss of •OH (17 Da), generating the propargyl cation [C3H3]⁺ at m/z 39. The fully labeled counterpart yields[13C3H3]⁺ at m/z 42.

  • Formyl Radical Loss: The loss of the formyl radical (HCO•, 29 Da) from the standard generates the vinyl cation at m/z 27. In the labeled isotope, the loss of H13CO• (30 Da) leaves a [13C2H3]⁺ fragment at m/z 29. This specific pathway is mechanistically validated by the +2 Da shift, proving that exactly one carbon atom is lost in the neutral fragment.

The generation of these diagnostic odd-electron (OE) and even-electron (EE) ions forms the foundational logic for interpreting acyclic compounds with a single functional group (2).

Visualizing the Fragmentation Logic

The following diagram maps the parallel dissociation pathways, highlighting how isotopic labeling acts as a structural tracer.

G cluster_standard Standard Propargyl Alcohol (12C) cluster_labeled 13C3-Propargyl Alcohol M1 [M]⁺• m/z 56 F1_1 [M-H]⁺ m/z 55 M1->F1_1 -H• F1_2 [M-OH]⁺ m/z 39 M1->F1_2 -•OH F1_3 [M-HCO]⁺ m/z 27 M1->F1_3 -HCO• M2 [M]⁺• m/z 59 F2_1 [M-H]⁺ m/z 58 M2->F2_1 -H• F2_2 [M-OH]⁺ m/z 42 M2->F2_2 -•OH F2_3 [M-H13CO]⁺ m/z 29 M2->F2_3 -H13CO•

EI-MS fragmentation pathways comparing standard (12C) and 13C3-labeled propargyl alcohol.

Quantitative Fragmentation Data

To facilitate rapid spectral interpretation, the quantitative m/z shifts are summarized below. This data aligns with the reference spectra documented in the 3[3].

Fragment IdentityNeutral LossStandard (12C) m/z13C3-Labeled m/zMass Shift (Δ)
Molecular Ion [M]⁺•None5659+3 Da
Propargyl Oxonium [M-H]⁺H• (1 Da)5558+3 Da
Propargyl Cation [M-OH]⁺•OH (17 Da)3942+3 Da
Vinyl Cation [M-HCO]⁺HCO• (29 Da) / H13CO• (30 Da)2729+2 Da

Self-Validating Experimental Protocol for GC-EI-MS

A rigorous analytical protocol must be a self-validating system. The following methodology ensures that the resulting data inherently proves both the instrument's operational integrity and the isotopic purity of the labeled standard.

Step 1: Instrument Tuning and Mass Calibration

  • Action: Tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA) prior to analysis.

  • Causality: Propargyl alcohol produces low-mass fragments (m/z 27–59). Tuning ensures mass accuracy and optimal lens voltages across this specific low m/z range. The m/z 69 ion of PFTBA must exhibit a symmetric peak shape and >50,000 area counts to validate detector sensitivity before proceeding.

Step 2: Sample Preparation and Blank Verification

  • Action: Dilute the standard and 13C3-propargyl alcohol to 10 µg/mL in LC-MS grade methanol. Run a pure methanol blank injection first.

  • Causality: Analyzing a highly volatile compound requires a solvent that elutes quickly without co-eluting with the analyte. The blank run serves as a self-validating step to confirm the absolute absence of background contamination or column carryover at m/z 39, 42, 56, and 59.

Step 3: GC-MS Acquisition

  • Action: Inject 1 µL of the sample in split mode (1:50 ratio) onto a polar GC column (e.g., DB-WAX). Set the inlet temperature to 200°C and the EI source to 230°C at 70 eV.

  • Causality: Propargyl alcohol contains a highly polar hydroxyl group; using a non-polar column would result in severe peak tailing and signal degradation. The 1:50 split ratio prevents electron multiplier saturation, which is critical for preserving the true isotopic ratios required for accurate mass shift comparison.

Step 4: Isotopic Purity Calculation (Data Validation)

  • Action: Extract ion chromatograms (EIC) for m/z 59, 58, 57, and 56 in the 13C3-labeled sample run.

  • Causality: By quantifying the relative abundance of m/z 56 within the 13C3-propargyl alcohol peak, you mathematically validate the isotopic enrichment. If the m/z 56 signal exceeds 1% relative to m/z 59, it indicates either poor isotopic purity from the manufacturer or an unexpected ion-molecule reaction occurring in the source. This final check ensures the data can be trusted for downstream quantitative assays.

References

  • Source: Journal of Mass Spectrometry / PubMed (NIH)
  • Source: National Institute of Standards and Technology (NIST)
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I.
  • Spectroscopic and Spectrometric Characterization of 5-Propargylfurfuryl Alcohol: A Technical Guide Source: BenchChem URL

Sources

Validation

Evaluating propargyl alcohol-13C3 vs deuterated propargyl alcohol for IR spectroscopy

Isotope-Edited Alkyne Tags in IR Spectroscopy: Evaluating Propargyl Alcohol-13C3 vs. Deuterated Propargyl Alcohol As vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Stimulated Raman Scatter...

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Author: BenchChem Technical Support Team. Date: April 2026

Isotope-Edited Alkyne Tags in IR Spectroscopy: Evaluating Propargyl Alcohol-13C3 vs. Deuterated Propargyl Alcohol

As vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Stimulated Raman Scattering (SRS) microscopy advance, the demand for bioorthogonal tags that absorb in the "cell-silent" window (2000–2300 cm⁻¹) has surged. Propargyl alcohol (HC≡C-CH2OH) serves as a foundational scaffold for these tags due to its compact size and distinct alkyne (C≡C) stretching mode.

However, when multiplexing signals or probing complex microenvironments, the standard 12C≡12C-H peak at ~2125 cm⁻¹ is insufficient. To bypass this limitation, application scientists employ isotope editing. This guide objectively evaluates two primary isotopic strategies—Propargyl alcohol-13C3 and Deuterated propargyl alcohol —detailing the mechanistic causality behind their spectral shifts and their respective experimental utilities.

Mechanistic Causality: The Physics of Isotope Editing

The fundamental principle of isotope editing relies on Hooke’s Law, where the vibrational frequency ( ν ) of a chemical bond is inversely proportional to the square root of its reduced mass ( μ ). By substituting heavier isotopes, we predictably red-shift the vibrational frequency without altering the molecule's steric footprint or electronic properties.

1. Propargyl Alcohol-13C3 (13C≡13C-13CH2OH) When all three carbons in propargyl alcohol are replaced with 13C, the reduced mass of the alkyne bond increases significantly. Theoretical and experimental data confirm that a mono-13C substitution shifts the C≡C stretch by ~41 cm⁻¹, whereas a bis-13C substitution (13C≡13C) shifts the peak by ~83 cm⁻¹, moving the signal from ~2125 cm⁻¹ to approximately 2042 cm⁻¹[1]. Because the carbon backbone is covalently stable, this shift is permanent and immune to solvent interactions, making it an ideal "vibrational color" for multiplexed imaging[1].

2. Deuterated Propargyl Alcohol (D-C≡C-CH2OH or HC≡C-CD2OH) Deuteration offers two distinct pathways depending on the substitution site:

  • Aliphatic Deuteration (-CD2OH): Substituting the methylene protons shifts the C-D stretching frequencies into the 2100–2200 cm⁻¹ range. While useful, these broad C-D bands can severely overlap with other alkyne or nitrile tags, complicating multiplexed analysis[2].

  • Terminal Deuteration (D-C≡C-): Replacing the terminal alkyne proton with deuterium shifts the C-D stretch to ~2600 cm⁻¹ and heavily perturbs the adjacent C≡C stretch down to ~1980 cm⁻¹[3]. Crucially, this terminal deuterium is chemically labile. In aqueous media, it undergoes rapid Hydrogen-Deuterium (H/D) exchange. While this makes it a poor choice for stable concentration tracking, it is an exceptional tool for sensing local environmental water accessibility (e.g., inside lipid droplets or folded proteins)[4].

Comparative Performance Analysis

To select the appropriate isotopologue for your workflow, you must align the probe's physical stability with your analytical objectives.

FeaturePropargyl Alcohol-13C3Deuterated Propargyl Alcohol (Terminal D)Deuterated Propargyl Alcohol (Aliphatic D)
Isotopic Substitution 13C≡13C-13CH2OHD-C≡C-CH2OHH-C≡C-CD2OH
Primary IR Marker C≡C StretchC≡C Stretch / C-D StretchC-D Stretch
Approx. Frequency ~2042 cm⁻¹~1980 cm⁻¹ / ~2600 cm⁻¹2100–2200 cm⁻¹
Aqueous Stability Excellent (Covalent)Poor (Rapid H/D Exchange)Excellent (Covalent)
Primary Application Stable multiplexed trackingLocal hydration/environmental sensingBroad metabolic labeling

Self-Validating Experimental Protocol: H/D Exchange Assay

To ensure scientific integrity, any protocol utilizing these tags must include internal controls to verify whether signal loss is due to probe degradation or expected isotopic exchange. The following self-validating workflow empirically differentiates the covalent stability of 13C3 tags from the solvent-exchange susceptibility of terminal D-tags.

Step 1: Matrix Preparation Prepare 50 mM stock solutions of Propargyl alcohol-13C3 and D-C≡C-CH2OH. Aliquot these into two parallel solvent systems: 100% H2O buffer (pH 7.4) and 100% D2O buffer (pD 7.4).

Step 2: Baseline & Spectral Acquisition Using a Fourier Transform Infrared (FTIR) or Discrete Frequency Infrared (DFIR) microscope[5], collect background spectra of the pure H2O and D2O buffers. Scan the samples across the 1900–2800 cm⁻¹ window at a resolution of 4 cm⁻¹.

Step 3: The Causality Validation (Time-Course Analysis) Monitor the integrated area of the target peaks over a 60-minute time course at room temperature.

  • Validation of 13C3: The 13C≡13C stretch (~2042 cm⁻¹) will remain kinetically flat in both H2O and D2O. This validates that the mass-shift is locked in the carbon backbone and is entirely independent of the solvent environment[1].

  • Validation of Terminal D: In the H2O buffer, the terminal D-C≡C-CH2OH peak will exhibit a first-order exponential decay as the deuterium exchanges with bulk water protons. Simultaneously, the standard 12C≡12C-H peak at ~2125 cm⁻¹ will emerge[4]. In the D2O buffer, the deuterated peak will remain stable. This self-validating step confirms that the probe is actively sensing solvent accessibility.

Visualizing the Analytical Workflow

The decision tree below outlines the logical relationship between isotopologue selection, spectral behavior, and biological application.

G A Propargyl Alcohol Isotopologue Selection B Propargyl Alcohol-13C3 (13C≡13C-13CH2OH) A->B Carbon backbone editing C Deuterated Propargyl Alcohol (D-C≡C-CH2OH) A->C Terminal proton editing D IR/Raman Measurement Stable C≡C Stretch (~2042 cm⁻¹) B->D E IR/Raman Measurement Labile D-C≡C Stretch C->E F Stable Multiplexed Imaging (No Solvent Exchange) D->F Validation: Peak persists in H2O G Local Environmental Sensing (Probes Water Accessibility) E->G Validation: Peak decays in H2O

Workflow for selecting and validating isotope-edited propargyl alcohol tags in IR spectroscopy.

References

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B.[Link]

  • Alkyne-Tagged Raman Probes for Local Environmental Sensing by Hydrogen–Deuterium Exchange. Journal of the American Chemical Society.[Link]

  • Mid-infrared metabolic imaging with vibrational probes. Nature Methods / NIH PMC.[Link] (Note: PMC identifier derived from grounding text context).

  • Accessing different binding sites of a multifunctional molecule: IR spectroscopy of propargyl alcohol···water complexes in helium droplets. Physical Chemistry Chemical Physics.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Propargyl Alcohol-13C3

Introduction: Propargyl Alcohol-13C3 is an isotopically labeled variant of a highly reactive and hazardous chemical intermediate. While its isotopic nature is essential for specific research applications, such as tracing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Propargyl Alcohol-13C3 is an isotopically labeled variant of a highly reactive and hazardous chemical intermediate. While its isotopic nature is essential for specific research applications, such as tracing metabolic pathways or as a standard in mass spectrometry, it is crucial to understand that its chemical reactivity and toxicological profile are identical to its unlabeled counterpart.[1][2] This guide provides a direct, experience-driven framework for handling Propargyl Alcohol-13C3, ensuring the safety of personnel and the integrity of your research by establishing self-validating protocols for every stage of its lifecycle in the laboratory.

Hazard Assessment: A Triumvirate of Risk

Propargyl Alcohol presents a significant triple threat: it is highly toxic, flammable, and reactive.[3][4][5] Understanding these intertwined hazards is the foundation of a robust safety plan.

  • Severe Toxicity: The compound is classified as fatal if swallowed, inhaled, or absorbed through the skin.[1][4] It is corrosive, capable of causing severe skin burns and permanent eye damage.[3] Systemically, it poses a risk of damage to the liver and kidneys through prolonged or repeated exposure.[3][6][7] The assignment of a skin notation by occupational health agencies underscores the significant danger of dermal absorption.[7]

  • Fire and Explosion: As a flammable liquid with a flash point of approximately 33°C (91.4°F), it can be ignited under ambient conditions.[5][8] Its vapors are heavier than air and can travel a considerable distance to an ignition source, creating a flashback risk.[3] The risk of container explosion in a fire is high.[3][4]

  • High Reactivity: Propargyl Alcohol can react violently or explosively with strong oxidizing agents, acids, and certain metals.[5][6][9] This reactivity necessitates strict segregation from incompatible chemicals.

Quantitative Safety Data

The following table summarizes the critical safety parameters for Propargyl Alcohol. These values should inform your risk assessments and handling procedures.

ParameterValueSource(s)
CAS Number (Labeled) 201740-99-0[1][2]
CAS Number (Unlabeled) 107-19-7[1][10]
OSHA PEL 1 ppm (TWA) (Construction/Maritime)[11]
NIOSH REL 1 ppm (10-hour TWA)[3][8]
ACGIH TLV 1 ppm (8-hour TWA) with Skin Notation[3][8]
Flash Point ~33°C / 91.4°F[8][12]
NFPA 704 Rating Health: 4, Flammability: 3, Instability: 3[5]
Explosive Limits Lower: 1.9%, Upper: 86.2%[8]

Core Directive: Personal Protective Equipment (PPE)

Given the severe dermal, ocular, and respiratory hazards, a stringent and non-negotiable PPE protocol is required. Standard laboratory attire is insufficient.

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., Butyl rubber or a suitable laminate). Double-gloving is recommended. The rationale for this is the high potential for fatal systemic toxicity through skin absorption.[7][9] Always check gloves for integrity before each use.[12]

  • Eye and Face Protection: Use tightly-sealed, splash-proof chemical goggles and a full-face shield .[9][12] This combination is mandated by the chemical's corrosivity and the risk of permanent eye damage from even a minor splash.[4]

  • Body Protection: A flame-resistant lab coat worn over personal clothing is the minimum requirement. For any tasks involving transfers of larger quantities or with a higher splash potential, a chemical-resistant apron is required.[13] All protective clothing should be removed immediately if it becomes contaminated.[12]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to control vapor exposure.[4][9] If an emergency situation arises where exposure limits may be exceeded (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[13] All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.[13]

Operational & Disposal Plans

A self-validating safety system ensures that logistical operations, from receiving the material to its ultimate disposal, are governed by a clear, sequential protocol.

Laboratory Workflow for Propargyl Alcohol-13C3

The following diagram outlines the mandatory workflow for handling Propargyl Alcohol-13C3 in the laboratory. Each step is a critical control point designed to mitigate risk.

G cluster_prep Preparation & Handling cluster_post Post-Use & Disposal Receive Receive & Inspect (Check for damage) Store Secure Storage (Refrigerated, 2-8°C, Flammables Cabinet) Receive->Store Log in inventory Transport Transport to Hood (Secondary Containment) Store->Transport Prep Pre-Use Prep (Verify Emergency Equipment) Transport->Prep Handle Handling in Fume Hood (Grounding, Non-Sparking Tools) Prep->Handle Decon Decontaminate Glassware (Collect first rinse as waste) Handle->Decon After experiment Waste Segregate Waste (Labeled, sealed container) Decon->Waste StoreWaste Store Waste Securely (Satellite Accumulation Area) Waste->StoreWaste Dispose Coordinate Disposal (Contact EHS) StoreWaste->Dispose

Caption: Workflow from receipt to disposal of Propargyl Alcohol-13C3.

Step-by-Step Operational Protocol

A. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage within a well-ventilated area.

  • Labeling: Ensure the manufacturer's label is intact and legible.

  • Secure Storage: Immediately transfer the container to its designated storage location. This must be a refrigerated (+2°C to +8°C), ventilated, and explosion-proof flammables cabinet .[1][12] The refrigeration lowers the vapor pressure, reducing the concentration of flammable and toxic vapors.[12]

  • Segregation: Store Propargyl Alcohol-13C3 away from all incompatible materials, particularly oxidizing agents and strong acids.[9][12]

B. Safe Handling and Use

  • Fume Hood: Before handling, verify that the chemical fume hood has a current certification and is functioning correctly.

  • Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam).[3][14]

  • Grounding: When transferring the liquid, ensure that both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[3][4]

  • Tools: Use only non-sparking tools for all operations, including opening and closing containers.[3][4]

  • Quantities: Work with the smallest quantity of material necessary for the experiment.

Step-by-Step Disposal Plan

Improper disposal can lead to environmental contamination and poses a significant safety risk.[15][16]

  • Waste Collection: All waste containing Propargyl Alcohol-13C3 (including reaction residues, contaminated solvents, and absorbent materials from spills) must be collected in a dedicated, leak-proof hazardous waste container.[15]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "Propargyl Alcohol-13C3," and a description of its hazards (Toxic, Flammable, Corrosive).[15]

  • Decontamination: The initial rinse of any glassware or equipment that has been in contact with the chemical must be collected as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal only after consulting with your institution's Environmental Health and Safety (EHS) department.[15]

  • Storage of Waste: Keep the sealed waste container in a designated Satellite Accumulation Area until it is collected by EHS for disposal.

  • Disposal Method: Do not dispose of this chemical down the drain or in solid waste.[15][16] The final disposal will likely be via high-temperature incineration at a licensed chemical destruction facility, which must be managed by your EHS office.[15][16]

Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

A. Spill Response

  • Evacuate & Alert: Immediately evacuate all non-essential personnel from the area and alert others nearby.[3]

  • Isolate & Ventilate: Remove all ignition sources.[5] Ensure the spill is contained within the fume hood if possible.

  • PPE: Don full PPE, including respiratory protection if necessary, before attempting any cleanup.[12]

  • Absorb: Cover the spill with an inert absorbent material such as activated charcoal adsorbent, sand, or vermiculite.[3][5]

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[5][14]

  • Decontaminate: Clean the spill area thoroughly, collecting all cleaning materials as hazardous waste.

B. Personal Exposure (First Aid)

  • Eye Contact: Immediately and continuously flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][4]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water under a safety shower for at least 15 minutes. Seek immediate medical attention. [3][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [4][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [4][14]

C. Fire Response

  • Alert & Evacuate: Activate the nearest fire alarm and evacuate the area.

  • Extinguish (If Safe): For a very small, contained fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[3][14] Do NOT use water , as it can spread the flammable liquid.[9][12]

  • Priority: Do not attempt to fight a fire that is spreading or puts you at risk. Your primary responsibility is to evacuate safely. Inform emergency responders of the chemical involved.

References

  • New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: Propargyl Alcohol. NJ.gov. [Link]

  • Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Propargyl alcohol - NIOSH Pocket Guide to Chemical Hazards. CDC.gov. [Link]

  • Alfa Aesar. (2018, October 26). Safety Data Sheet: Propargyl alcohol. Fisher Sci. [Link]

  • Manas Chemicals. (n.d.). Propargyl Alcohol - Material Safety Data Sheet (MSDS). [Link]

  • Centers for Disease Control and Prevention. (1989, January 19). 1988 OSHA PEL Project - Propargyl Alcohol. NIOSH. [Link]

  • International Labour Organization. (n.d.). ICSC 0673 - PROPARGYL ALCOHOL. [Link]

  • Occupational Safety and Health Administration. (2022, June 3). PROPARGYL ALCOHOL. OSHA.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. OSHA.gov. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propargyl Alcohol, 99%. [Link]

  • Centers for Disease Control and Prevention. (2014, August 28). NIOSH Skin Notation Profiles: Propargyl Alcohol. NIOSH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl Alcohol-13C3
Reactant of Route 2
Propargyl Alcohol-13C3
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